molecular formula C30H44K2O16S2 B8101334 Atractylosidepotassiumsalt

Atractylosidepotassiumsalt

Cat. No.: B8101334
M. Wt: 803.0 g/mol
InChI Key: IUCNQFHEWLYECJ-LNCQVOIYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Atractylosidepotassiumsalt is a useful research compound. Its molecular formula is C30H44K2O16S2 and its molecular weight is 803.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dipotassium;(1R,4R,7R,9R,10S,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxy-4-sulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17-,18?,19-,20-,21+,23-,24+,25-,26+,28-,29-,30-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCNQFHEWLYECJ-LNCQVOIYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)[O-])CO)OS(=O)(=O)[O-])OS(=O)(=O)O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2CC([C@H]3CC[C@@]45C[C@@H](CC[C@H]4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)[O-])CO)OS(=O)(=O)[O-])OS(=O)(=O)O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44K2O16S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

803.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Atractyloside potassium salt CAS number 102130-43-8

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 102130-43-8 Synonyms: ATR Potassium; Atractyloside Dipotassium Salt Primary Application: Mitochondrial Permeability Transition Pore (mPTP) Induction & Adenine Nucleotide Translocator (ANT) Inhibition[1][2][3]

Executive Summary

Atractyloside potassium salt (ATR) is a high-affinity, specific inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT).[1][2][3] Unlike general mitochondrial toxins, ATR functions as a precise molecular probe by locking the ANT transporter in the cytoplasmic-facing conformation (c-state).[1][3] This conformational lock prevents the exchange of ADP and ATP across the inner mitochondrial membrane (IMM), leading to the collapse of the mitochondrial membrane potential (


), opening of the Mitochondrial Permeability Transition Pore (mPTP), and subsequent release of apoptogenic factors like cytochrome c.[3]

This guide outlines the physicochemical properties, mechanistic action, and validated experimental protocols for using ATR in mitochondrial toxicity screening and apoptosis research.[1][3]

Chemical & Physical Profile
PropertySpecification
CAS Number 102130-43-8
Formula

Molecular Weight 802.99 g/mol
Appearance White to off-white powder
Solubility Water: ~20–25 mg/mL (Clear, faint yellow solution)
Stability Solid: 2 years at -20°C; Solution: 1 month at -20°C (Avoid freeze-thaw cycles)
Toxicity High .[1][3][4] Acute Tox. 3 (Oral, Dermal, Inhalation).[1][3] LD50 (IV, rat) ~143 mg/kg.[1][3]

Handling Note: ATR is hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation, which can degrade the salt form.[3]

Mechanistic Deep Dive: The ANT "c-State" Lock

The utility of Atractyloside lies in its specificity.[3] The Adenine Nucleotide Translocator (ANT) cycles between two conformational states to transport nucleotides:

  • c-state: Binding site faces the intermembrane space (cytosol).[1][3]

  • m-state: Binding site faces the mitochondrial matrix.[1][3]

ATR Mechanism: ATR acts as a competitive inhibitor for ADP binding from the cytosolic side.[3] It binds to the ANT and locks it in the c-state . This blockade has two critical downstream effects:

  • Bioenergetic Stalling: Oxidative phosphorylation halts because matrix ADP is depleted.[1][5]

  • mPTP Sensitization: The c-state conformation of ANT is structurally coupled to the mPTP complex (involving Cyclophilin D and VDAC).[1][3] Locking ANT in the c-state dramatically lowers the threshold for mPTP opening, making ATR a potent pro-apoptotic agent.[1][3]

Contrast with Bongkrekic Acid (BKA): While both inhibit ANT, BKA locks the transporter in the m-state (matrix-facing).[1][3] Crucially, the m-state confers resistance to mPTP opening.[1][3] Therefore, ATR and BKA are functional opposites in mPTP regulation: ATR promotes pore opening; BKA inhibits it.[1][3]

Visualization: ANT Inhibition & Apoptosis Pathway[6]

ANT_Mechanism cluster_matrix Mitochondrial Matrix ATR Atractyloside (ATR) ANT_C ANT (c-state) [Cytosolic Facing] ATR->ANT_C Locks Conformation ADP_ATP ADP/ATP Exchange ANT_C->ADP_ATP Inhibits mPTP mPTP Opening (Permeability Transition) ANT_C->mPTP Sensitizes/Promotes ANT_M ANT (m-state) [Matrix Facing] ANT_M->ANT_C Normal Cycling DeltaPsi Collapse of ΔΨm mPTP->DeltaPsi Ion Flux CytC Cytochrome c Release DeltaPsi->CytC OMM Rupture Apoptosis Apoptosis / Necrosis CytC->Apoptosis Caspase Activation

Figure 1: Mechanism of Action.[1][4] ATR locks ANT in the c-state, inhibiting nucleotide exchange and triggering mPTP opening, leading to cell death.[1][3]

Validated Experimental Protocols
Protocol A: Mitochondrial Swelling Assay

This is the gold-standard assay for assessing mPTP opening.[1][3] Swelling is detected as a decrease in absorbance at 540 nm due to the unfolding of cristae and organelle expansion.[3]

Reagents:

  • Isolation Buffer: 250 mM Sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EGTA (EGTA is critical during isolation to prevent premature swelling, but must be washed out or overwhelmed with Calcium during the assay).[1][3]

  • Assay Buffer: 120 mM KCl, 10 mM HEPES-KOH (pH 7.4), 5 mM Succinate (Complex II substrate), 1 mM Phosphate.[1][3]

  • ATR Stock: 10 mM in

    
    .[1]
    
  • Calcium Stock: 5 mM

    
    .[1]
    

Workflow:

  • Isolation: Isolate liver or heart mitochondria via differential centrifugation.[1] Resuspend in Isolation Buffer at ~20 mg protein/mL.[1]

  • Equilibration: Dilute mitochondria to 0.5 mg/mL in Assay Buffer .

    • Note: The assay buffer should be EGTA-free or contain low EGTA (<10

      
      M) to allow Calcium sensitivity.[1][3]
      
  • Basal Reading: Monitor Absorbance (540 nm) for 2 minutes to establish a baseline.[1]

  • Induction:

    • Control: Add Vehicle (

      
      ).[1]
      
    • ATR Group: Add ATR (Final concentration: 50–100

      
      M).
      
    • Sensitization Check: If ATR alone does not trigger massive swelling, add a sub-threshold pulse of

      
       (e.g., 20 
      
      
      
      M).[1][3] ATR dramatically lowers the Calcium Retention Capacity (CRC), causing immediate swelling where Calcium alone would not.[1][3]
  • Measurement: Monitor

    
     for 10–20 minutes. A rapid decrease indicates mPTP opening.[1]
    
Protocol B: Cell-Based Apoptosis Induction

ATR is less permeable to intact cell membranes than isolated mitochondria.[1][3] Higher concentrations or long incubation times are required.[1]

  • Seeding: Seed HepG2 or HeLa cells at

    
     cells/well.
    
  • Treatment: Treat cells with ATR (Concentration range: 20–200

    
    M) for 12–24 hours.[1]
    
    • Optimization: Perform a dose-response curve.[1][3] Sensitivity varies by metabolic state (glycolytic vs. oxidative).[1]

  • Readout:

    • 
       Loss:  Stain with JC-1 or TMRM.[1][3] ATR treatment causes a shift from red (aggregates) to green (monomers) fluorescence.[1][3]
      
    • Viability: MTT or ATP luminescence assay.[1]

Visualization: Swelling Assay Workflow

Swelling_Protocol Start Isolated Mitochondria (0.5 mg/mL) Buffer Assay Buffer (KCl/HEPES/Succinate) Start->Buffer Baseline Baseline Abs (540 nm, 2 min) Buffer->Baseline Add_ATR Add ATR (50-100 µM) Baseline->Add_ATR Add_Ca Optional: Add Ca2+ Pulse Add_ATR->Add_Ca If no swelling observed Measure Measure Kinetics (15-20 min) Add_ATR->Measure Direct effect Add_Ca->Measure Result Decrease in Abs = Swelling (mPTP Open) Measure->Result

Figure 2: Step-by-step workflow for the Mitochondrial Swelling Assay.

Troubleshooting & Expert Tips
  • Solubility Issues: If the potassium salt does not dissolve immediately in water, verify the pH. It should be neutral. Do not use DMSO if possible, as DMSO can affect membrane permeability independently; however, if necessary, keep DMSO <0.1%.[1][3]

  • Lack of Swelling:

    • Check Buffer: Ensure the assay buffer is phosphate-containing (phosphate is an mPTP agonist) and Magnesium-free (Magnesium inhibits mPTP).[1][3]

    • Check Integrity: Measure RCR (Respiratory Control Ratio) before the assay.[1][3] Damaged mitochondria (RCR < 3) may already be swollen.[1]

  • Specificity Check: To confirm that the observed swelling is strictly mPTP-dependent, pre-incubate a control sample with Cyclosporin A (CsA) (1

    
    M).[1][3] CsA should completely block ATR-induced swelling.[1][3]
    
References
  • Vignais, P. V., et al. (1973).[1][3] Interaction of atractyloside and bongkrekic acid with the mitochondrial adenine nucleotide translocator.[3][7] Biochemistry.[1][7][8][9][10] Link

  • Halestrap, A. P., & Brenner, C. (2003).[1][3] The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and cell death.[3][10] Current Medicinal Chemistry.[1] Link

  • Zamzami, N., et al. (1996).[1][3] Mitochondrial control of nuclear apoptosis.[3] Journal of Experimental Medicine.[1][3] Link

  • Selleck Chemicals. (n.d.).[1] Atractyloside Potassium Salt Datasheet.[1][11][12]Link[1][3]

  • Cayman Chemical. (2025).[1] Safety Data Sheet: Atractyloside (potassium salt).[1][11][12]Link

Sources

Atractyloside Potassium Salt: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Atractyloside Potassium Salt, a potent mitochondrial toxin with significant implications for toxicology and pharmacology. Directed at researchers, scientists, and drug development professionals, this document delineates the primary botanical origins of this compound, details methodologies for its extraction and purification, and presents robust analytical techniques for its quantification. Furthermore, it elucidates the molecular mechanism of its toxicity, offering a comprehensive resource for scientific investigation.

Executive Summary

Atractyloside (ATR) and its potassium salt are highly toxic diterpenoid glycosides found predominantly in plants belonging to the Asteraceae family.[1] Historically significant as a potent poison, its primary mechanism of action involves the specific and competitive inhibition of the mitochondrial Adenine Nucleotide Translocator (ANT), a critical component for cellular energy metabolism.[2][3] This inhibition halts the exchange of ADP and ATP across the inner mitochondrial membrane, leading to a rapid depletion of cellular energy and subsequent cell death.[1][2] This unique mode of action makes atractyloside a valuable tool in mitochondrial research. However, its presence in various plant species, some of which are used in traditional medicine, poses a significant toxicological risk.[3][4] This guide offers a technical overview of the natural sources, chemical properties, and analytical methodologies pertinent to Atractyloside Potassium Salt.

Botanical Sources and Distribution

Atractyloside potassium salt is not synthesized by a single plant species but is rather found in a variety of plants, primarily within the Asteraceae (daisy) family. The concentration of atractyloside and its close analogue, carboxyatractyloside (CATR), can vary significantly depending on the plant species, the specific part of the plant, geographical location, and even the season.[2]

Primary Plant Genera of Interest

Several genera are well-documented producers of atractyloside and its derivatives. These include:

  • Atractylis : The most historically significant source is Atractylis gummifera (Mediterranean thistle), from which atractyloside was first isolated.[1][3] The rhizomes of this plant are particularly rich in the toxin.[3]

  • Xanthium : Xanthium strumarium (common cocklebur) is another major source, with the seeds (achenes) and seedlings containing the highest concentrations of atractyloside and carboxyatractyloside.[1][5]

  • Callilepis : Callilepis laureola (impila or Zulu impila) is a well-known poisonous plant in Southern Africa, with its tubers containing significant levels of these toxins.[1][6]

  • Iphiona : Iphiona aucheri has been identified as a source of atractyloside and has been implicated in animal poisonings.[1][7]

  • Wedelia and Pascalia : Species such as Wedelia glauca and Pascalia glauca are also known to produce atractyloside.[1][8]

Concentration of Atractyloside and Carboxyatractyloside in Various Plant Species and Parts

The table below summarizes the reported concentrations of atractyloside (ATR) and carboxyatractyloside (CATR) in different plant species and their respective parts. It is crucial to note that these values can exhibit considerable variability.

Plant SpeciesPlant PartCompoundConcentration (mg/g of dry weight, unless otherwise noted)Reference(s)
Atractylis gummiferaRhizomes/RootsATR3.7[9][10]
Rhizomes/RootsCATR5.4[9][10]
Xanthium strumariumSeeds (Achenes)ATR4.3[5]
RootsATR2.9[5]
SeedlingsATR0.3[1]
SeedlingsCATR0.37[1]
Burs (intact)ATR0.022[1]
Burs (intact)CATR0.0037[1]
Callilepis laureolaTubersATR & CATRPresent, levels variable[6][11]
Iphiona aucheriAerial PartsATR & CATRIsolated, quantitative data limited[12]
Wedelia glaucaAerial PartsATRIsolated, quantitative data limited[13]
Pascalia glaucaAerial PartsCATRImplicated in toxicity, quantitative data limited[8]

Biosynthesis of Atractyloside

The precise biosynthetic pathway of atractyloside, a complex diterpenoid glycoside, has not been fully elucidated. However, based on its chemical structure, a general pathway can be proposed, originating from the well-established isoprenoid pathway. Diterpenoids are synthesized from geranylgeranyl pyrophosphate (GGPP), a C20 precursor.[14] The biosynthesis of atractyloside likely involves the cyclization of GGPP to form the characteristic kaurene skeleton, followed by a series of oxidative modifications and subsequent glycosylation and sulfation steps. The enzymes responsible for these transformations, particularly the specific cytochrome P450s and glycosyltransferases, are yet to be identified and characterized in the producer plant species.

Biosynthesis_Pathway cluster_isoprenoid Isoprenoid Pathway cluster_diterpenoid Diterpenoid Biosynthesis cluster_glycosylation Glycosylation & Sulfation IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) GPP Geranyl Pyrophosphate (GPP) FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) Kaurene_Skeleton ent-Kaurene Skeleton GGPP->Kaurene_Skeleton Diterpene Synthases Atractyligenin Atractyligenin (Aglycone) Kaurene_Skeleton->Atractyligenin Cytochrome P450s (Oxidation) Atractyloside Atractyloside Atractyligenin->Atractyloside Glycosyltransferases & Sulfotransferases Atractyloside_K_Salt Atractyloside Potassium Salt Atractyloside->Atractyloside_K_Salt Ion Exchange

Methodology: Extraction, Purification, and Quantification

The extraction and analysis of atractyloside potassium salt require specific methodologies to handle its polar nature and to separate it from a complex plant matrix.

Extraction and Purification Protocol

The following protocol provides a general framework for the preparative isolation of atractyloside from plant material, such as the rhizomes of Atractylis gummifera.

Step 1: Preliminary Extraction

  • Air-dry and pulverize the plant material (e.g., rhizomes).

  • Perform an initial extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.

  • Subsequently, extract the defatted material with methanol or a methanol-water mixture to solubilize the polar glycosides.[4]

Step 2: Liquid-Liquid Partitioning

  • Concentrate the methanolic extract under reduced pressure.

  • Resuspend the residue in water and partition it against a series of solvents with increasing polarity (e.g., chloroform, ethyl acetate) to remove compounds of intermediate polarity. The atractylosides will remain in the aqueous phase.

Step 3: Column Chromatography

  • Subject the concentrated aqueous extract to column chromatography. Silica gel is commonly used for initial fractionation.[5]

  • Elute the column with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity (e.g., by increasing the methanol concentration).

  • Monitor the fractions using Thin Layer Chromatography (TLC) and a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid spray, which gives a characteristic color reaction with terpenoids).[11]

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

  • For final purification, utilize preparative reverse-phase HPLC.

  • Use a C18 column with a mobile phase consisting of a water-acetonitrile or water-methanol gradient, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

  • Collect the fractions corresponding to the atractyloside peak for further characterization.

Extraction_Purification_Workflow Plant_Material Pulverized Plant Material Defatting Defatting (Hexane) Plant_Material->Defatting Extraction Methanol Extraction Defatting->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Prep_HPLC Preparative RP-HPLC Column_Chromatography->Prep_HPLC Pure_Compound Pure Atractyloside K Salt Prep_HPLC->Pure_Compound

Analytical Quantification: HPLC-MS/MS

For the sensitive and specific quantification of atractyloside and carboxyatractyloside in biological and plant matrices, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice.[1][9]

Step 1: Sample Preparation (Solid-Phase Extraction)

  • Homogenize the plant material or biological sample in a suitable buffer.[15]

  • Perform a Solid-Phase Extraction (SPE) to clean up the sample and concentrate the analytes. A polymeric reversed-phase sorbent is often effective.[9][15]

  • Conditioning: Condition the SPE cartridge with methanol followed by water or an appropriate buffer.[15][16]

  • Loading: Load the sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.[16]

  • Elution: Elute the atractylosides with a stronger solvent, such as methanol or acetonitrile.[15][16]

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC-MS/MS analysis.[15]

Step 2: HPLC-MS/MS Analysis

  • HPLC System: A reverse-phase C18 or phenyl column is typically used.[10][15]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often containing a modifier like ammonium acetate or formic acid to enhance ionization.[10]

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operated in negative electrospray ionization (ESI-) mode is ideal.[1][10]

  • Detection: Monitor the specific precursor-to-product ion transitions for atractyloside and carboxyatractyloside in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Toxicology and Mechanism of Action

The toxicity of atractyloside is a direct consequence of its potent and specific inhibition of the mitochondrial ADP/ATP translocase (ANT).[2][3]

Molecular Mechanism of Toxicity

The ANT is an integral protein of the inner mitochondrial membrane responsible for the 1:1 exchange of ADP from the cytosol for ATP synthesized in the mitochondrial matrix. This process is essential for supplying the cell with the energy required for metabolic processes.

Atractyloside acts as a competitive inhibitor of the ANT, binding to the translocator and physically blocking the binding of ADP.[1][2] This inhibition effectively decouples oxidative phosphorylation from ATP synthesis, leading to a rapid cessation of cellular energy production. Tissues with high metabolic rates, such as the liver and kidneys, are particularly susceptible to the toxic effects of atractyloside.[3][17] Poisoning can lead to severe hypoglycemia, hepatotoxicity, and nephrotoxicity, which can be fatal.[1][3]

Mechanism_of_Action ADP_Cytosol ADP (Cytosol) ANT ANT ADP_Cytosol->ANT Enters ATP_Cytosol ATP (Cytosol) Cellular_Processes Cellular Processes ATP_Cytosol->Cellular_Processes Powers Atractyloside Atractyloside Atractyloside->ANT Inhibits Apoptosis Cell Death (Apoptosis/Necrosis) Cellular_Processes->Apoptosis Energy Depletion Leads to ANT->ATP_Cytosol Exits ADP_Matrix ADP_Matrix ANT->ADP_Matrix ATP_Synthase ATP_Synthase ATP_Matrix ATP_Matrix ATP_Synthase->ATP_Matrix ATP_Matrix->ANT ADP_Matrix->ATP_Synthase

Toxicokinetics

Information on the detailed toxicokinetics of atractyloside in humans is limited. However, studies in animals and case reports of human poisonings indicate rapid absorption from the gastrointestinal tract. The compound is distributed to various tissues, with the liver and kidneys being the primary targets for toxicity.[3][15] The metabolism of atractyloside is not well understood, but it is likely to undergo some degree of biotransformation in the liver. Elimination occurs primarily through the kidneys.[9]

Conclusion

Atractyloside potassium salt remains a compound of significant interest to the scientific community due to its potent and specific mechanism of action as a mitochondrial toxin. Its natural occurrence in several plant species, particularly within the Asteraceae family, necessitates reliable methods for its extraction, purification, and quantification to support both toxicological studies and research into mitochondrial function. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals working with this challenging but important natural product. Further research into the biosynthesis of atractyloside could open up new avenues for its biotechnological production and for understanding the chemical ecology of the plants that produce it.

References

  • Atractyloside - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

  • Safety and toxicity evaluations of Xanthium strumarium Linn. (n.d.). Allied Academies. Retrieved February 8, 2024, from [Link]

  • Atractyloside – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 8, 2024, from [Link]

  • A review of acute poisoning from Atractylis gummifera L. (2007). PubMed. Retrieved February 8, 2024, from [Link]

  • Carlier, J., Guitart, R., & Harry, P. (2014). A validated method for quantifying atractyloside and carboxyatractyloside in blood by HPLC-HRMS/MS, a non-fatal case of intoxication with Atractylis gummifera L. Journal of analytical toxicology, 38(7), 434–440. [Link]

  • Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. (2023). Taylor & Francis Online. Retrieved February 8, 2024, from [Link]

  • A Validated Method for Quantifying Atractyloside and Carboxyatractyloside in Blood by HPLC-HRMS/MS. (2014). Oxford Academic. Retrieved February 8, 2024, from [Link]

  • Steenkamp, P. A., Harding, N. M., van Heerden, F. R., & van Wyk, B. E. (2004). Determination of atractyloside in Callilepis laureola using solid-phase extraction and liquid chromatography–atmospheric pressure ionisation mass spectrometry.
  • The Degradation Mechanism of Toxic Atractyloside in Herbal Medicines by Decoction. (2013). Molecules, 18(2), 1945–1956. [Link]

  • Roeder, E., Wiedenfeld, H., & Al-Masry, T. (1994). Diterpene glycosides from Iphiona aucheri. Phytochemistry, 36(6), 1467–1469.
  • A validated method for quantifying atractyloside and carboxyatractyloside in blood by HPLC-HRMS/MS, a non-fatal case of intoxication with Atractylis gummifera L. (2014). PubMed. Retrieved February 8, 2024, from [Link]

  • Labdane diterpenoid glycosides from Aster veitchianus. (2013). PubMed. Retrieved February 8, 2024, from [Link]

  • First reported case of Pascalia glauca poisoning in a pediatric patient. (2024). PMC. Retrieved February 8, 2024, from [Link]

  • Recent advances in cassane diterpenoids: structural diversity and biological activities. (2026). NIH. Retrieved February 8, 2024, from [Link]

  • Diterpene glycosides from Iphiona aucheri. (1994). PubMed. Retrieved February 8, 2024, from [Link]

  • Schteingart, C. D., & Pomilio, A. B. (1984). Atractyloside, toxic compound from Wedelia glauca. Journal of natural products, 47(6), 1046–1047. [Link]

  • The toxic mechanism and metabolic effects of atractyloside in precision-cut pig kidney and liver slices. (2001). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants. (2021). Medicinal Research Reviews, 41(5), 2639–2676. [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex. Retrieved February 8, 2024, from [Link]

  • Toxicity of Callilepis laureola. (1977). South African Medical Journal, 51(16), 548–551.
  • Polyphyletic Origin of Pyrrolizidine Alkaloids within the Asteraceae. Evidence from Differential Tissue Expression of Homospermidine Synthase. (2006). Plant Physiology, 140(2), 403–412.
  • Atractyloside, toxic compound from Wedelia glauca. (1984). PubMed. Retrieved February 8, 2024, from [Link]

  • Experimental poisoning by Pascalia glauca in goats. (2016). ResearchGate. Retrieved February 8, 2024, from [Link]

Sources

Technical Whitepaper: Atractyloside Potassium Salt & The Adenine Nucleotide Translocator (ANT)

[1]

Executive Summary

Atractyloside (ATR), specifically in its stable Potassium Salt form, is the gold-standard pharmacological tool for interrogating the Adenine Nucleotide Translocator (ANT).[1] By competitively binding to the cytosolic face of ANT, ATR locks the transporter in the c-state conformation, effectively halting the ADP/ATP exchange essential for oxidative phosphorylation.[1]

Beyond simple inhibition, ATR is a critical reagent in apoptosis research.[1] It acts as a sensitizer for the Mitochondrial Permeability Transition Pore (mPTP) , lowering the threshold for calcium-induced mitochondrial swelling and cytochrome c release.[1] This guide provides a definitive technical analysis of ATR’s mechanism, validated protocols for its use, and the specific advantages of the potassium salt formulation.

Mechanistic Foundation: The "c-State" Lock[1][2]

To use ATR effectively, one must understand the structural biology of its target. The ANT operates via a "ping-pong" mechanism, oscillating between two conformational states:[1]

  • c-State: Open to the intermembrane space (cytosol).[1] Binds ADP for import.[2]

  • m-State: Open to the matrix.[3] Binds ATP for export.

The Inhibitor Landscape

ATR is unique because it fixes ANT in the c-state .[3] This contrasts sharply with Bongkrekic Acid (BKA), which fixes ANT in the m-state .[1] This conformational freezing is not just an inhibition of transport; it structurally alters the mitochondrial inner membrane environment, facilitating the formation of the mPTP complex.

Key Distinction:

  • Atractyloside (ATR): Competitive inhibitor with ADP.[1][4][5][6] Binds c-state.[1][3]

  • Carboxyatractyloside (CAT): Non-competitive (quasi-irreversible) inhibitor.[1][7] Binds c-state with higher affinity than ATR.[1]

  • Bongkrekic Acid (BKA): Uncompetitive inhibitor.[1] Binds m-state.[1][3]

Visualization: ANT Conformational Cycle & Inhibition

The following diagram illustrates the ANT cycle and the specific blockade points of ATR versus BKA.

ANT_Mechanismcluster_cytosolIntermembrane Space (Cytosol)cluster_membraneInner Mitochondrial Membranecluster_matrixMitochondrial MatrixADP_cytoADP (Cytosolic)ANT_cANT (c-State)Open to CytosolADP_cyto->ANT_cBindsATRAtractyloside(Locks c-State)ATR->ANT_cCompetes & LocksANT_mANT (m-State)Open to MatrixANT_c->ANT_mTranslocationANT_m->ANT_cResetATP_matrixATP (Matrix)ANT_m->ATP_matrixReleaseBKABongkrekic Acid(Locks m-State)BKA->ANT_mLocks

Figure 1: Mechanism of Action.[1] ATR locks ANT in the c-state, preventing the conformational flip required to import ADP.[1]

Technical Specifications & Preparation

The Potassium Salt form is preferred over the free acid due to superior aqueous solubility and stability.

ParameterSpecificationNotes
CAS Number 102130-43-8Specific to Dipotassium salt.[1]
Molecular Weight ~803.0 g/mol Heavier than free acid due to K+ ions.
Solubility Water: ~20-25 mg/mLClear, faint yellow solution.[1][8] Avoid DMSO if possible (unnecessary).[1]
Stock Concentration 10 mM or 50 mMPrepare in ultrapure water.
Stability -20°C (Solid & Solution)Stable for >1 year.[1][9] Avoid freeze-thaw cycles; aliquot stocks.
Working Conc. 1 µM – 50 µM5 µM is typical for mPTP sensitization; 50 µM for total block.

Experimental Protocols

Protocol A: Mitochondrial Swelling Assay (mPTP Detection)

This is the primary application for ATR in cell death research. ATR sensitizes the pore, causing mitochondria to swell at lower calcium concentrations than untreated controls.[1]

Principle: Opening of the mPTP causes water influx, matrix expansion, and rupture of the outer membrane.[1] This is measured as a decrease in absorbance at 540 nm (light scattering).[1]

Reagents:

  • Isolation Buffer: 250 mM Sucrose, 10 mM Tris-MOPS, 1 mM EGTA (pH 7.4).[1] Crucial: Wash mitochondria to remove EGTA before assay.[1]

  • Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 5 mM Succinate (Substrate), 1 µM Rotenone.[1] Note: Must be Calcium-free initially.[1]

  • ATR Stock: 10 mM in H2O.

  • Calcium Chloride: 10 mM stock.

Workflow Visualization:

Swelling_ProtocolStep1Isolate Mitochondria(Remove EGTA)Step2Resuspend inAssay BufferStep1->Step2Step3Add ATR (K-Salt)(5 - 20 µM)Step2->Step3Step4Incubate2 min @ 25°CStep3->Step4Step5Add Calcium(Titrate 10-100 µM)Step4->Step5Step6Measure A540(Kinetic Mode)Step5->Step6

Figure 2: Step-by-step workflow for the ATR-sensitized mitochondrial swelling assay.

Step-by-Step Methodology:

  • Preparation: Resuspend isolated mitochondria (0.5 mg protein/mL) in Assay Buffer.

  • Baseline: Record baseline absorbance at 540 nm for 1 minute.

  • Sensitization: Add Atractyloside Potassium Salt (5 µM) . Incubate for 2 minutes. The absorbance should remain stable (ATR alone does not cause swelling).[1]

  • Trigger: Add a bolus of Calcium (e.g., 50 µM Ca2+).[1]

  • Measurement: Monitor A540 decrease for 10–15 minutes.

  • Validation: Run a parallel control with Cyclosporin A (1 µM) . CsA should inhibit the swelling induced by ATR+Ca2+.

Protocol B: Respiration Inhibition (State 3 Block)

ATR is used to confirm that oxygen consumption is coupled to ATP synthesis via ANT.[1]

  • System: Seahorse XF or Oroboros Oxygraph.

  • Substrate: Succinate/Rotenone or Glutamate/Malate.

  • State 3 Induction: Add ADP (saturation levels). Observe rapid O2 consumption.

  • Inhibition: Inject ATR (20-50 µM) .

  • Result: Respiration should immediately revert to State 4 (leak) levels.

    • Note: If respiration does not drop, the outer membrane may be damaged (ANT bypassed) or the concentration is too low.[1]

Troubleshooting & Validation

IssueProbable CauseSolution
No Swelling observed High BSA or EGTA in bufferBSA binds fatty acids/ATR; EGTA chelates the Ca2+ trigger.[1] Use minimal BSA and wash out EGTA.
Swelling without Ca2+ Damaged MitochondriaCheck RCR (Respiratory Control Ratio). If RCR < 3, isolation failed.[1]
Incomplete Inhibition Competitive displacementHigh ADP concentrations (>1 mM) can compete with ATR.[1] Use Carboxyatractyloside if high ADP is present.
Precipitation Potassium Salt issueEnsure buffer is not extremely cold when adding high concentrations. K-salt is generally very soluble.[1]

Critical Control: Always use Cyclosporin A (CsA) as a negative control in swelling assays.[1] If ATR+Ca2+ induces swelling that is not blocked by CsA, you are likely observing non-specific membrane damage, not mPTP opening.[1]

References

  • Vignais, P. V., et al. (1975). "The binding of atractyloside and carboxyatractyloside to mitochondria."[1] Biochimica et Biophysica Acta (BBA).[1] Defines the binding stoichiometry and Kd values.

  • Klingenberg, M. (2008). "The ADP and ATP transport in mitochondria and its carrier." Biochimica et Biophysica Acta (BBA) - Biomembranes. Comprehensive review of ANT structure and inhibitor states.

  • Halestrap, A. P. (2009). "What is the mitochondrial permeability transition pore?" Journal of Molecular and Cellular Cardiology. Establishes the role of ANT and ATR in mPTP regulation.

  • Zamzami, N., et al. (1996). "Mitochondrial control of apoptosis."[1] Journal of Experimental Medicine. Details the use of ATR in inducing apoptosis via mPTP.

  • Sigma-Aldrich/Merck. "Atractyloside Potassium Salt Product Information."[1] Confirms solubility and stability data. [1]

Discovery and History of Atractyloside Potassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Atractyloside (ATR), specifically in its dipotassium salt form (ATR-K ), stands as one of the most consequential molecular probes in the history of mitochondrial bioenergetics.[1][2] Originally isolated from the Mediterranean thistle Atractylis gummifera, this diterpenoid glycoside became the "Rosetta Stone" for deciphering the mechanics of the Adenine Nucleotide Translocator (ANT). By locking the ANT in a cytoplasmic-open conformation, ATR-K allowed researchers to map the kinetic landscape of oxidative phosphorylation.[1][2] This guide details the historical trajectory, chemical architecture, and rigorous experimental application of Atractyloside Potassium Salt.

Historical Genesis: From Toxin to Tool

The transformation of Atractyloside from a rural poison to a precision reagent spans a century of chemical evolution.

The Lefranc Isolation (1868)

The narrative begins with M. Lefranc , who in 1868 investigated the toxicity of Atractylis gummifera (birdlime thistle), a plant historically associated with accidental poisonings in North Africa and the Mediterranean.[1] Lefranc successfully isolated a crystalline toxic principle he termed "atractyline" (later atractyloside).[1][2]

  • Significance: This was one of the earliest isolations of a specific mitochondrial toxin, predating the concept of mitochondria itself.

  • Limitation: The early extracts were crude and chemically undefined.

The Santi Pivot (1958)

The critical turning point for modern research occurred in 1958.[1][2] R. Santi published a seminal letter in Nature titled "Potassium atractylate, a new inhibitor of the tricarboxylic acid cycle".

  • The Innovation: Santi introduced the potassium salt form as a stable, water-soluble reagent.[1]

  • The Insight: He correctly identified that the compound inhibited oxidative phosphorylation but, unlike other poisons (e.g., cyanide), it did not block the electron transport chain directly.[1] It blocked the entry of fuel (ADP).[1][2][3]

Structural Elucidation (1960s)

The full stereochemical structure was not resolved until the mid-1960s.[1][2] Piozzi et al. (1966, 1967) utilized degradation studies and early NMR to define the molecule as a diterpenoid glycoside with a kaurene backbone.[1]

Chemical Architecture

Atractyloside Potassium Salt (C₃₀H₄₄K₂O₁₆S₂) is a rigid, amphipathic molecule.[1][2] Its specificity for the ANT arises from its structural mimicry of ADP.

ComponentChemical IdentityFunction / Interaction
Aglycone Atractyligenin ((-)-kaurene derivative)Provides hydrophobic bulk; anchors into the ANT channel.[1][2]
Glycan

-D-Glucose
Hydrophilic scaffold.[1][2]
Substituents Two Sulfate groups (-OSO₃K)Mimic the phosphate groups of ADP (electrostatic binding).[1][2]
Hydrophobicity Isovaleric acid esterEnhances binding affinity via hydrophobic pockets.

Scientist's Note: The dipotassium salt is the preferred reagent because the free acid is unstable and prone to hydrolysis of the glycosidic bond. The potassium ions provide essential counter-charges to the sulfate groups, ensuring high solubility in aqueous buffers (


 mg/mL).[1]

Mechanism of Action: The "C-State" Lock[1][2]

The Adenine Nucleotide Translocator (ANT) cycles between two conformations to shuttle ADP and ATP across the inner mitochondrial membrane (IMM).[1][2]

  • c-state: Open to the intermembrane space (cytosol side).[1][2]

  • m-state: Open to the mitochondrial matrix.[1][2]

ATR-K acts as a competitive inhibitor by binding to the ANT with high affinity (


 nM) exclusively when the carrier is in the c-state .[1][2] It acts as a molecular wedge, preventing the conformational change required to transport ADP into the matrix.
Comparative Mechanism Diagram

The following diagram illustrates the opposing locking mechanisms of Atractyloside (ATR) and Bongkrekic Acid (BKA), a distinction that allowed researchers to physically freeze the transporter in different states for crystallographic analysis.[1]

ANT_Mechanism cluster_cytosol Intermembrane Space (Cytosol Side) cluster_matrix Mitochondrial Matrix ATR Atractyloside (ATR) (Potassium Salt) ANT_C ANT (c-state) Cytoplasmic Open ATR->ANT_C High Affinity Binding (Locks Structure) ADP_cyto ADP (Cytosolic) BKA Bongkrekic Acid (BKA) ANT_M ANT (m-state) Matrix Open BKA->ANT_M High Affinity Binding (Locks Structure) ATP_matrix ATP (Matrix) ANT_C->ANT_M ADP Transport (Normal Cycle) ATR_Inhibit ANT_M->ANT_C ATP Transport (Normal Cycle)

Figure 1: The "Push-Pull" Inhibition Model.[1][2] ATR locks the ANT in the c-state (preventing ADP entry), while BKA locks it in the m-state (preventing ATP exit).[1][2]

Experimental Protocols

Preparation of Stock Solution

Objective: Create a stable 10 mM stock of Atractyloside Potassium Salt.

  • Reagent: Atractyloside dipotassium salt (MW ~803 g/mol ).[1][2]

  • Solvent: Nuclease-free water (pH 7.0).[1][2] Do not use DMSO; ATR is highly water-soluble.[1][2]

  • Storage: Aliquot into light-protected tubes. Store at -20°C. Stable for 12 months.

Protocol: Mitochondrial Swelling Assay (mPTP Induction)

ATR is a classic inducer of the Mitochondrial Permeability Transition Pore (mPTP).[1][2] It sensitizes the pore to Calcium.

Reagents:

  • Isolated liver mitochondria (0.5 mg protein/mL).[1][2]

  • Assay Buffer: 125 mM Sucrose, 65 mM KCl, 10 mM HEPES (pH 7.2), 5 mM Succinate (Substrate).[1][2]

  • ATR-K Stock: 5 mM.[1][2]

  • Cyclosporin A (CsA): 1 µM (Negative Control).[1][2]

Workflow:

StepActionRationale (Causality)
1Incubate mitochondria in Assay Buffer (37°C) for 2 min.Establishes baseline absorbance (A540).
2Control Group: Add CsA (1 µM).Blocks mPTP (CypD inhibition). Validates that swelling is mPTP-specific.
3Experimental Group: Add ATR-K (50 µM).Locks ANT in c-state, sensitizing mPTP to Ca²⁺.
4Trigger: Add CaCl₂ (50 µM pulse).Calcium overload triggers pore opening.
5Monitor A540 decrease.Swelling causes light scattering to decrease.

Self-Validation Check:

  • If the CsA group shows swelling

    
     The mitochondria are damaged (outer membrane rupture).[1][2]
    
  • If the ATR group does not swell faster than vehicle

    
     The ATR stock has degraded (likely hydrolysis of sulfate groups).[1]
    

Toxicology & Clinical Relevance

While ATR is a research tool, its toxicity remains a clinical reality. Ingestion of Atractylis gummifera or Xanthium species (cocklebur) causes:

  • Hypoglycemia: Due to the inhibition of gluconeogenesis (ATP depletion).

  • Nephrotoxicity: Proximal tubule necrosis (high energy demand cells).[1][2]

  • Hepatotoxicity: Centrilobular necrosis.[4]

Antidote Status: There is no specific antidote. Treatment is supportive (glucose infusion).[1][2] This highlights the irreversibility of the ANT blockade in high doses.

References

  • Lefranc, M. (1868).[1][2] "Sur la matière toxique du chardon à glu (Atractylis gummifera)."[1][2] Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 67, 954.[1]

  • Santi, R. (1958).[1][2][5] "Potassium atractylate, a new inhibitor of the tricarboxylic acid cycle."[5][6] Nature, 182(4630), 257.[1][2][5][6] [Link]

  • Piozzi, F., et al. (1967).[1][2] "Structure of atractyloside." Nature, 215, 1061–1062.[1] [Link][1][2]

  • Bruni, A., et al. (1962).[1][2][3] "Action of atractyloside on the mitochondrial ADP-ATP exchange." Biochimica et Biophysica Acta, 58, 284.[1] [Link][1][2]

  • Pebay-Peyroula, E., et al. (2003).[1][2][5] "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside." Nature, 426, 39–44.[1] [Link][1][2]

  • Halestrap, A. P. (2009).[1][2] "What is the mitochondrial permeability transition pore?" Journal of Molecular and Cellular Cardiology, 46(6), 821-831.[1][2] [Link][1][2]

Sources

Methodological & Application

Application Notes & Protocols: Induction of Apoptosis in Cell Culture Using Atractyloside Potassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Atractyloside (ATR) potassium salt as a potent inducer of apoptosis in cell culture. Atractyloside is a specific, high-affinity inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT), a critical component of the mitochondrial permeability transition pore (PTPC).[1][2] By disrupting mitochondrial function, ATR provides a reliable and robust method for studying the intrinsic apoptotic pathway. This document details the underlying mechanism of action, provides validated, step-by-step protocols for apoptosis induction and assessment, and offers insights into data interpretation and experimental design.

Scientific Principle: Mechanism of Atractyloside-Induced Apoptosis

Atractyloside, a toxic diterpenoid glycoside, exerts its pro-apoptotic effects by targeting a key protein in the inner mitochondrial membrane: the Adenine Nucleotide Translocator (ANT).[1][2][3][4] Understanding this mechanism is crucial for designing and interpreting experiments effectively.

1.1. The Central Role of the Adenine Nucleotide Translocator (ANT)

The primary function of ANT is to facilitate the exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) from the mitochondrial matrix.[5][6] This process is fundamental for supplying the cell with energy generated through oxidative phosphorylation. ATR's molecular structure mimics that of ADP, allowing it to bind competitively to the translocator, thereby blocking the ADP/ATP exchange.[3] This inhibition has two immediate and critical consequences:

  • Depletion of Cellular ATP: The cell is starved of the energy required for metabolic processes, leading to cellular stress.[1][3]

  • Induction of the Mitochondrial Permeability Transition (MPT): ANT is a core component of the Mitochondrial Permeability Transition Pore (PTPC).[7][8] ATR binding is known to induce a conformational change in ANT that favors the opening of this pore.[9][10]

1.2. The Apoptotic Cascade

The opening of the Mitochondrial Permeability Transition Pore (MPTP) is a pivotal, often irreversible event in the intrinsic pathway of apoptosis.[11]

  • Loss of Mitochondrial Membrane Potential (ΔΨm): MPTP opening leads to the dissipation of the proton gradient across the inner mitochondrial membrane, causing a collapse of the membrane potential (ΔΨm).[12][13]

  • Release of Pro-Apoptotic Factors: The compromised outer mitochondrial membrane releases key signaling molecules from the intermembrane space into the cytosol, most notably Cytochrome c.

  • Apoptosome Formation and Caspase Activation: In the cytosol, Cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates initiator caspases, such as Caspase-9.[14]

  • Execution Phase: Activated Caspase-9 cleaves and activates executioner caspases, primarily Caspase-3 and Caspase-7.[14] These proteases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[14]

Atractyloside_Mechanism CytC CytC Apoptosome Apoptosome CytC->Apoptosome

Experimental Design & Considerations

2.1. Reagent Preparation and Storage

  • Atractyloside Potassium Salt (CAS 102130-43-8): Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile Dimethyl Sulfoxide (DMSO) or water.

    • Expert Insight: While ATR is soluble in water, a DMSO stock is often preferred for long-term stability and to minimize the volume of solvent added to cell cultures. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Vehicle Control: It is imperative to treat a parallel set of cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the ATR. This control validates that any observed effects are due to the compound and not the vehicle.[15]

2.2. Cell Line Selection and Seeding Density

The sensitivity to ATR can vary significantly between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.

  • Seeding Density: Cells should be seeded to reach 60-70% confluency at the time of treatment. Overly confluent or sparse cultures can exhibit altered responses to apoptotic stimuli. A typical starting density is 0.5-1.0 x 10⁶ cells/mL for suspension cells or an equivalent density for adherent cells in plates.[15]

2.3. Dose-Response and Time-Course Optimization

Before conducting extensive experiments, a matrix of concentrations and time points should be tested to identify the EC50 (half-maximal effective concentration) and the optimal incubation time for observing apoptosis.

ParameterRecommended Starting RangeRationale
Concentration 5 µM - 100 µMLower concentrations (e.g., 2.5-7.5 µM) may primarily affect ATP synthesis, while higher concentrations are more robustly cytotoxic and apoptotic.[1][9]
Incubation Time 4 - 24 hoursEarly apoptotic events (e.g., loss of ΔΨm) can be detected within a few hours, while later events (e.g., DNA fragmentation) require longer incubation.[12]

Core Protocols

3.1. Protocol 1: Induction of Apoptosis with Atractyloside

This protocol describes the fundamental steps for treating cultured cells with ATR to induce apoptosis.

  • Cell Seeding: Plate cells in the desired format (e.g., 6-well plates, 96-well plates, or T-25 flasks) at a density that will ensure they are in the exponential growth phase and approximately 60-70% confluent on the day of treatment.

  • Cell Culture: Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) overnight to allow for attachment and recovery.

  • Preparation of Treatment Media: Prepare fresh culture medium containing the desired final concentrations of ATR. Dilute the ATR stock solution directly into the pre-warmed medium. Also, prepare a vehicle control medium containing an equivalent amount of DMSO.

  • Treatment: Remove the old medium from the cells. Gently wash once with sterile Phosphate-Buffered Saline (PBS). Add the prepared treatment or vehicle control media to the respective wells/flasks.

  • Incubation: Return the cells to the incubator for the predetermined optimal time (e.g., 6, 12, or 24 hours).

  • Harvesting:

    • Suspension Cells: Transfer the cell suspension directly to a centrifuge tube.

    • Adherent Cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent layer with PBS and detach the remaining cells using a gentle enzyme like Trypsin-EDTA. Combine the collected medium and the detached cells.

  • Cell Pelleting: Centrifuge the harvested cell suspension at 400-600 x g for 5 minutes at room temperature.[16] Discard the supernatant.

  • Proceed to Analysis: The cell pellet is now ready for downstream analysis using methods such as Annexin V/PI staining or caspase activity assays.

3.2. Protocol 2: Assessment of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

This is the gold-standard flow cytometry-based method to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC, PE), can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

  • Induce and Harvest: Induce apoptosis using Protocol 1. Harvest and pellet 1-5 x 10⁵ cells per sample.[17]

  • Wash: Wash the cell pellet once with 1 mL of cold, sterile 1X PBS. Centrifuge and carefully discard the supernatant.[17]

  • Resuspend: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[16][17] Ensure a single-cell suspension.

  • Stain: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI Staining Solution to the 100 µL cell suspension.[17][18]

    • Trustworthiness Check: Include single-stain controls (Annexin V only and PI only) and an unstained control to set up proper compensation and gating on the flow cytometer.

  • Incubate: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[17][19]

  • Dilute and Analyze: Add 400 µL of 1X Binding Buffer to each tube.[17][19] Analyze the samples by flow cytometry immediately, preferably within one hour.[17][19]

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Treatment Phase 2: Induction cluster_Analysis Phase 3: Analysis A Seed Cells (60-70% Confluency) B Prepare ATR & Vehicle Control Media C Treat Cells with ATR (Incubate 4-24h) A->C D Harvest Adherent & Suspension Cells C->D E Stain with Annexin V/PI D->E F Analyze via Flow Cytometry E->F G Quantify Apoptotic Populations F->G

Data Interpretation

PopulationAnnexin V StainingPI StainingCellular State
Lower Left (Q4) NegativeNegativeHealthy, Viable Cells
Lower Right (Q3) Positive NegativeEarly Apoptotic Cells
Upper Right (Q2) Positive Positive Late Apoptotic / Necrotic Cells
Upper Left (Q1) NegativePositive Necrotic / Dead Cells (Membrane Damage)
  • Successful Induction: A successful experiment will show a significant shift of the cell population from the lower-left quadrant (viable) to the lower-right (early apoptotic) and subsequently to the upper-right (late apoptotic) quadrants in ATR-treated samples compared to the vehicle control.

  • Troubleshooting:

    • High Necrosis (Q1): If a large population appears in the upper-left quadrant, it may indicate that the ATR concentration was too high or the incubation time was too long, causing rapid cell death via necrosis rather than apoptosis. Consider reducing the dose or time.

    • No Effect: If there is no significant shift, the ATR concentration may be too low for the specific cell line, or the incubation time may be too short. Verify the activity of the ATR stock and increase the dose or duration.

Conclusion

Atractyloside potassium salt is a powerful and specific tool for inducing the intrinsic apoptotic pathway. Its well-defined mechanism of action, centered on the inhibition of the mitochondrial ANT, allows for the controlled study of mitochondrial-dependent cell death.[1][2] By following the optimized protocols for induction and utilizing robust analytical methods like Annexin V/PI staining, researchers can reliably investigate the complex signaling cascades of apoptosis and evaluate the efficacy of potential therapeutic agents that modulate this fundamental process.

References

  • Atractyloside - Wikipedia. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

  • Atractylon induces apoptosis and suppresses metastasis in hepatic cancer cells and inhibits growth in vivo - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Atractyloside (potassium salt) - HY-N1462 Hycultec GmbH. (n.d.). Hycultec GmbH. Retrieved February 5, 2026, from [Link]

  • Atractylodes japonica RhizomeInhibits Cell Proliferation and Induces Apoptosis in vitro. (n.d.). Korean Society of Food Science and Technology. Retrieved February 5, 2026, from [Link]

  • Understanding Atractyloside Potassium Salt for Mitochondrial Research. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 5, 2026, from [Link]

  • Atractyloside Protect Mice Against Liver Steatosis by Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway - Frontiers. (2021, September 20). Frontiers. Retrieved February 5, 2026, from [Link]

  • Atractylodin Induces Apoptosis and Inhibits the Migration of A549 Lung Cancer Cells by Regulating ROS-Mediated Signaling Pathways - PubMed. (2022, May 5). PubMed. Retrieved February 5, 2026, from [Link]

  • Atractyloside – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved February 5, 2026, from [Link]

  • Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage - PubMed. (2011, May 20). PubMed. Retrieved February 5, 2026, from [Link]

  • Membrane permeability transition induced by atractyloside on mitoplasts... - ResearchGate. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • The adenine nucleotide translocator in apoptosis - PubMed. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • ATP-dependent Potassium Channels and Mitochondrial Permeability Transition Pores Play Roles in the Cardioprotection of Theaflavin in Young Rat - PubMed. (2011, April 19). PubMed. Retrieved February 5, 2026, from [Link]

  • Activation of Caspases || Apoptosis I || 4K Animation - YouTube. (2024, April 21). YouTube. Retrieved February 5, 2026, from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. (2024, November 12). Boster Bio. Retrieved February 5, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Bio-Techne. Retrieved February 5, 2026, from [Link]

  • Adenine nucleotide translocator-1, a component of the permeability transition pore, can dominantly induce apoptosis - PubMed. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • Adenine Nucleotide Translocator as a Regulator of Mitochondrial Function: Implication in the Pathogenesis of Metabolic Syndrome - Diabetes & Metabolism Journal. (2010, June 30). Diabetes & Metabolism Journal. Retrieved February 5, 2026, from [Link]

  • Adenine nucleotide translocator - Wikipedia. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

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Application Notes and Protocols: Atractyloside Potassium Salt in the Study of Cellular Respiration

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Atractyloside (ATR) potassium salt, a potent and specific inhibitor of mitochondrial function, in the study of cellular respiration and related processes.

Foundational Principles: The Central Role of the ADP/ATP Translocase

Cellular respiration is the metabolic engine that powers life, with mitochondria serving as the primary site of adenosine triphosphate (ATP) synthesis through oxidative phosphorylation (OXPHOS). The inner mitochondrial membrane (IMM) maintains a strict separation between the mitochondrial matrix and the cytoplasm, creating an electrochemical gradient essential for ATP production. This separation necessitates specialized transporters to shuttle metabolites, ions, and nucleotides.

Central to this process is the Adenine Nucleotide Translocase (ANT) , also known as the ADP/ATP carrier. This protein is the most abundant protein in the IMM and performs a critical antiport function: it exports one molecule of newly synthesized ATP from the mitochondrial matrix into the cytoplasm in exchange for one molecule of ADP from the cytoplasm into the matrix.[1] This exchange is paramount; it supplies the cell with energy and provides the necessary substrate (ADP) to the F1Fo-ATP synthase, thereby sustaining the process of oxidative phosphorylation.[2] Without this continuous exchange, the mitochondrial ATP synthase would quickly run out of substrate, halting respiration and leading to a catastrophic cellular energy deficit.

Mechanism of Action: Atractyloside Potassium Salt

Atractyloside potassium salt is a naturally occurring, highly toxic diterpene glycoside that serves as an invaluable tool for mitochondrial research.[1][3] Its utility stems from its powerful and specific inhibitory action on the ANT protein.[2][4][5]

ATR functions as a competitive inhibitor of the ANT.[6] Structurally, it mimics the ADP molecule, allowing it to bind tightly to the translocase on its cytosolic-facing side.[6] This binding locks the ANT in a conformation that prevents it from transporting ADP into the mitochondrial matrix.[1] The direct consequences are:

  • Cessation of ADP Import: The mitochondrial matrix is starved of ADP, the key substrate for ATP synthase.

  • Inhibition of ATP Export: ATP produced within the mitochondria becomes trapped in the matrix.

  • Halt of Oxidative Phosphorylation: The lack of ADP substrate for ATP synthase causes the proton motive force to build up, leading to a "backup" in the electron transport chain and a subsequent halt in oxygen consumption.

  • Cellular Energy Depletion: The cell is deprived of its primary source of ATP, leading to rapid metabolic collapse and, ultimately, cell death.[6]

cluster_0 Cytoplasm cluster_1 Inner Mitochondrial Membrane (IMM) cluster_2 Mitochondrial Matrix ADP_cyto ADP ANT Adenine Nucleotide Translocase (ANT) ADP_cyto->ANT 1. Binds ATP_cyto ATP ATR Atractyloside (ATR) ATR->ANT INHIBITS (Competitive Binding) ANT->ATP_cyto 4. Translocates Out ADP_matrix ADP ANT->ADP_matrix 2. Translocates In ATPSynthase ATP Synthase ADP_matrix->ATPSynthase Substrate ATP_matrix ATP ATP_matrix->ANT 3. Binds ATPSynthase->ATP_matrix Produces

Figure 1. Mechanism of Atractyloside (ATR) Inhibition of the Adenine Nucleotide Translocase (ANT).

Reagent Characteristics and Safe Handling

Due to its high toxicity, strict safety protocols must be observed when handling Atractyloside potassium salt.

PropertyValueReference
CAS Number 102130-43-8[1]
Molecular Formula C₃₀H₄₄K₂O₁₆S₂[1]
Molecular Weight 803.0 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in water (up to 20 mg/mL), limited solubility in DMSO.[1][7]

Safety Precautions: Atractyloside is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle only inside a certified chemical fume hood. Avoid creating dust.

  • Disposal: Dispose of as hazardous waste according to institutional and local regulations.

  • First Aid: In case of exposure, immediately remove contaminated clothing and seek urgent medical attention.[8]

Stock Solution Preparation:

  • Calculate the required mass of ATR potassium salt to prepare a stock solution (e.g., 10 mM).

  • Inside a chemical fume hood, carefully weigh the powder and transfer it to an appropriate sterile tube.

  • Add the required volume of sterile, deionized water to achieve the desired concentration.

  • Vortex gently until fully dissolved. The solution should be clear.

  • Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles and store at -20°C.

Experimental Applications and Protocols

Atractyloside is a versatile tool for dissecting mitochondrial function. Below are detailed protocols for its primary applications.

Application 1: Quantifying ANT-Dependent Respiration with Extracellular Flux Analysis

Extracellular flux analyzers (e.g., Agilent Seahorse XF) measure the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration. While the standard "Mito Stress Test" uses Oligomycin to inhibit ATP synthase, ATR can be used in a complementary experiment to specifically confirm that the observed respiration is dependent on ADP/ATP exchange, thereby validating the integrity of the OXPHOS system.

Protocol: Validating Mitochondrial Respiration using Atractyloside

This protocol assumes familiarity with the Seahorse XF platform. Cell seeding densities and optimal compound concentrations should be determined empirically for each cell type.

A. Materials:

  • Seeded XF cell culture microplate

  • Atractyloside potassium salt (10 mM stock in water)

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, warmed to 37°C)[9][10]

  • Oligomycin (ATP synthase inhibitor, positive control)

  • Rotenone/Antimycin A (Complex I/III inhibitors, positive control)

  • Seahorse XF Calibrant[11]

B. Experimental Workflow:

Figure 2. Workflow for assessing ANT-dependent respiration using a Seahorse XF Analyzer.

C. Step-by-Step Procedure:

  • Cell Seeding (Day 1): Seed cells in an XF microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Preparation (Day 2):

    • Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO₂ incubator overnight or for at least 4 hours.[9][11]

    • Prepare the assay medium and warm to 37°C.

    • Remove the cell plate from the incubator. Gently wash cells once with warmed assay medium. Add the final volume of assay medium to each well.[10][12]

    • Place the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes to allow temperature and pH to equilibrate.[10]

  • Compound Loading: Prepare working concentrations of the inhibitors in assay medium. Load the sensor cartridge ports according to your plate map. A typical injection strategy would be:

    • Port A: Atractyloside (e.g., to a final concentration of 10-50 µM)

    • Port B: Rotenone/Antimycin A (to a final concentration of 0.5 µM)

  • Run Assay: Place the loaded sensor cartridge and the cell plate into the XF Analyzer and begin the assay. The protocol should include 3-4 baseline measurements, followed by 3-4 measurements after each injection.

  • Data Analysis:

    • Expected Result: After the injection of Atractyloside, the OCR should drop sharply. This drop represents the portion of respiration directly coupled to ADP/ATP exchange via ANT. The magnitude of this drop should be very similar to that caused by Oligomycin, which inhibits the downstream ATP synthase.

    • Validation: The subsequent injection of Rotenone/Antimycin A will abolish any remaining mitochondrial respiration, establishing the non-mitochondrial oxygen consumption baseline.

ParameterExpected Effect of AtractylosideRationale
Basal OCR No change before injectionEstablishes the baseline respiratory rate.
OCR post-ATR Significant DecreaseInhibition of ANT starves ATP synthase of ADP, halting coupled respiration.[2][13]
ECAR Potential IncreaseCells may attempt to compensate for the loss of OXPHOS by upregulating glycolysis.
Application 2: Assessing Respiration in Isolated Mitochondria

Using isolated mitochondria provides a pure system to study the direct effects of compounds on the organelle without the complexity of cellular signaling. The classic method involves using a Clark-type oxygen electrode to measure oxygen consumption.

Protocol: Measuring State 3 and State 4 Respiration

A. Materials:

  • Freshly isolated mitochondria (prepared by differential centrifugation).[14]

  • Respiration Buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, pH 7.2).[15]

  • Respiratory Substrates (e.g., 10 mM glutamate/malate for Complex I or 10 mM succinate + 2 µM rotenone for Complex II).

  • ADP solution (high purity).

  • Atractyloside potassium salt.

  • Calibrated Clark-type oxygen electrode system.

B. Step-by-Step Procedure:

  • System Setup: Add respiration buffer to the chamber of the oxygen electrode, bring to the desired temperature (e.g., 30°C or 37°C), and calibrate the electrode to 100% (air-saturated buffer) and 0% (sodium dithionite) oxygen.

  • Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 0.25-0.5 mg/mL) to the chamber and allow the signal to stabilize.

  • Substrate Addition: Inject the respiratory substrates (e.g., glutamate/malate). A slow, steady rate of oxygen consumption will be observed. This is State 2 respiration .

  • Induce State 3 Respiration: Inject a known, limiting amount of ADP (e.g., 150-250 µM). This will stimulate a rapid increase in oxygen consumption as ATP synthase is activated. This is State 3 respiration . Once the added ADP is fully phosphorylated to ATP, the rate will return to a slower pace, known as State 4 respiration .

  • Inhibition with Atractyloside:

    • After observing a robust State 3/State 4 transition, add Atractyloside (e.g., 10-20 µM) to the chamber and let it incubate for 1-2 minutes.

    • Inject the same amount of ADP again.

  • Data Analysis:

    • Expected Result: In the presence of Atractyloside, the addition of ADP will fail to stimulate an increase in oxygen consumption.[13] The respiration rate will remain at the slow, State 4 level. This directly demonstrates that Atractyloside has blocked the entry of ADP into the mitochondria, preventing the activation of ATP synthase and coupled respiration.

Application 3: Investigating Mitochondrial-Mediated Apoptosis

By inducing a severe energy crisis, Atractyloside is a potent inducer of the intrinsic (mitochondrial) pathway of apoptosis.[1] This involves the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential (ΔΨm), and release of pro-apoptotic factors like cytochrome c.[16][17]

Protocol: Induction and Detection of Apoptosis

A. Materials:

  • Cell line of interest cultured in appropriate media.

  • Atractyloside potassium salt.

  • Apoptosis detection kit (e.g., Caspase-3/7 activity assay, Annexin V/Propidium Iodide staining kit).

  • Mitochondrial membrane potential dye (e.g., TMRE or TMRM).

B. Step-by-Step Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of Atractyloside (e.g., 5-50 µM) for different time points (e.g., 6, 12, 24 hours). Include an untreated control.

  • Apoptosis Detection (Choose one or more methods):

    • Caspase Activity: At the end of the treatment period, lyse the cells and measure caspase-3/7 activity using a fluorometric or colorimetric substrate according to the manufacturer's protocol. An increase in activity indicates executioner caspase activation.

    • Annexin V Staining: Harvest the cells and stain with FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI). Analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative.

    • Mitochondrial Membrane Potential (ΔΨm): During the last 30 minutes of treatment, incubate cells with a ΔΨm-sensitive dye like TMRE. A decrease in fluorescence intensity, measured by flow cytometry or fluorescence microscopy, indicates depolarization of the mitochondrial membrane, a key early event in apoptosis.[17]

  • Data Analysis:

    • Expected Result: Atractyloside treatment is expected to induce a dose- and time-dependent increase in markers of apoptosis (caspase activation, Annexin V positivity) and a corresponding decrease in mitochondrial membrane potential.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No effect of ATR in Seahorse assay - ATR concentration too low.- Cell type is resistant or relies heavily on glycolysis.- Degraded ATR stock solution.- Perform a dose-response curve (e.g., 1 µM to 100 µM).- Confirm mitochondrial activity with standard Mito Stress Test (Oligomycin, FCCP, Rot/AA).- Prepare a fresh stock solution from powder.
OCR drops to zero after ATR - This is the expected result for highly oxidative cells.- This validates that nearly all cellular respiration is coupled to ANT function. Normalize data to cell number or protein content.
High variability between wells - Inconsistent cell seeding.- Edge effects in the microplate.- Ensure a single-cell suspension before plating; check for even distribution under a microscope.- Avoid using the outermost wells of the plate or fill them with media only.
No State 3 respiration in isolated mitochondria - Damaged mitochondria (uncoupled).- Inactive ADP.- Handle isolated mitochondria gently and keep on ice at all times.- Prepare fresh, high-purity ADP solution. Check the pH.

References

  • Title: Atractyloside - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Atractyloside (potassium salt) Source: GenMark URL: [Link]

  • Title: Atractyloside – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Understanding Atractyloside Potassium Salt for Mitochondrial Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition Source: Theranostics URL: [Link]

  • Title: Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage Source: PubMed URL: [Link]

  • Title: Inhibition of mitochondrial respiration and oxygen uptake in isolated rat renal tubular fragments by atractyloside Source: PubMed URL: [Link]

  • Title: Mitochondrial ATP-sensitive potassium channels inhibit apoptosis induced by oxidative stress in cardiac cells Source: PubMed URL: [Link]

  • Title: Seahorse XF Cell Mito Stress Test Kit User Guide Source: Agilent URL: [Link]

  • Title: Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer Source: STAR Protocols via NIH URL: [Link]

  • Title: Potassium Iodide Induces Apoptosis in Salivary Gland Cancer Cells Source: MDPI URL: [Link]

  • Title: Isolated Mitochondria Characterization Source: Protocols.io URL: [Link]

  • Title: Agilent Seahorse XF Mito Tox Assay Kit User Guide Source: Agilent URL: [Link]

  • Title: (PDF) Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer Source: ResearchGate URL: [Link]

  • Title: Apoptosis and Pharmacological Therapies for Targeting Thereof for Cancer Therapeutics Source: MDPI URL: [Link]

  • Title: ATP-dependent Potassium Channels and Mitochondrial Permeability Transition Pores Play Roles in the Cardioprotection of Theaflavin in Young Rat Source: PubMed URL: [Link]

  • Title: Routes for Potassium Ions across Mitochondrial Membranes: A Biophysical Point of View with Special Focus on the ATP-Sensitive K+ Channel Source: MDPI URL: [Link]

  • Title: Seahorse XF Glycolytic Rate Assay Kit User Guide Source: SickKids Research Institute URL: [Link]

  • Title: Attenuation of apoptosis in enterocytes by blockade of potassium channels Source: ResearchGate URL: [Link]

Sources

Application Note: Atractyloside Potassium Salt as a Mechanistic Positive Control for Mitochondrial Apoptosis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Utility

Abstract

In the landscape of apoptosis research, selecting the correct positive control is as critical as the target drug itself. While broad-spectrum agents like Staurosporine (STS) are effective for inducing general cell death, they often mask the specific signaling pathways involved.[1] Atractyloside Potassium Salt (ATR) offers a precision alternative.[1] By specifically targeting the Adenine Nucleotide Translocator (ANT) on the inner mitochondrial membrane, ATR acts as a "molecular key" to force open the Mitochondrial Permeability Transition Pore (mPTP). This application note details the use of ATR not merely as a death inducer, but as a mechanistically defined positive control for the intrinsic (mitochondrial) apoptotic pathway.

The "Why" Behind the Choice
  • Specificity: Unlike kinase inhibitors, ATR directly engages the mitochondrial machinery. If your drug candidate is hypothesized to protect mitochondria, ATR is the superior challenge agent to validate that protection.

  • Solubility: The potassium salt form significantly improves water solubility compared to the free acid, eliminating the need for DMSO in sensitive mitochondrial assays.

  • Signal-to-Noise: ATR induces a distinct "swelling" phenotype in mitochondria that is quantifiable via simple absorbance assays, providing a readout independent of antibody staining.[1]

Part 2: Mechanism of Action

The ANT-mPTP Axis

Atractyloside functions by binding to the Adenine Nucleotide Translocator (ANT) .[1][2] Under normal conditions, ANT shuttles ADP and ATP across the inner mitochondrial membrane. ATR locks ANT in the "c-conformation" (facing the intermembrane space/cytosol).[1] This conformational lock destabilizes the inner membrane, facilitating the opening of the Mitochondrial Permeability Transition Pore (mPTP) .

Consequences of mPTP Opening:

  • Loss of

    
    :  Immediate collapse of the mitochondrial membrane potential.
    
  • Swelling: Influx of water and solutes into the matrix.

  • Rupture: Physical bursting of the outer mitochondrial membrane.

  • Release: Cytochrome c escapes into the cytosol, nucleating the apoptosome and activating Caspase-9/3.

Pathway Visualization[1][3]

ATR_Apoptosis_Pathway ATR Atractyloside (ATR) ANT Adenine Nucleotide Translocator (ANT) ATR->ANT Binds & Locks (c-conformation) mPTP mPTP Opening (Pore Formation) ANT->mPTP Triggers Psi Loss of ΔΨm (Depolarization) mPTP->Psi Ion Flux Swell Mitochondrial Swelling mPTP->Swell Water Influx Apoptosis Apoptosis (Cell Death) Psi->Apoptosis Bioenergetic Failure OMM Outer Membrane Rupture Swell->OMM Physical Stress CytC Cytochrome c Release OMM->CytC Leakage Apoptosome Apoptosome Assembly CytC->Apoptosome Caspase Caspase-3 Activation Apoptosome->Caspase Caspase->Apoptosis

Figure 1: The mechanistic cascade of Atractyloside-induced apoptosis.[1] ATR acts upstream of cytochrome c release, making it an ideal control for testing mitochondrial integrity.

Part 3: Material Preparation & Handling

Critical Note: Atractyloside is highly toxic.[2][3][4] Handle with extreme care in a fume hood.

Solubility & Stock Solution

The potassium salt (ATR-K) is preferred over the free acid due to its superior stability and water solubility.

  • Solvent: Nuclease-free, sterile water (ddH₂O).[1]

  • Max Solubility: ~20 mg/mL (approx. 25 mM).[1][4]

  • Recommended Stock Concentration: 10 mM.

Preparation Protocol:

  • Weigh 8.0 mg of Atractyloside Potassium Salt (MW: ~803 g/mol ).

  • Dissolve in 1.0 mL of sterile ddH₂O.

  • Vortex gently until the solution is clear (faint yellow tint is normal).

  • Aliquot: Divide into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C. Stable for 6 months.

Part 4: Experimental Protocols

Protocol A: Intact Cell Apoptosis Assay (HepG2 Model)

Purpose: To use ATR as a positive control for mitochondrial apoptosis in whole cells.[1]

Challenge: ATR has limited cell permeability compared to Staurosporine. High concentrations and longer incubation times are required for intact cells.

Step-by-Step:

  • Seeding: Plate HepG2 cells at

    
     cells/well in a 6-well plate. Incubate overnight to reach 70-80% confluency.
    
  • Treatment:

    • Negative Control: Vehicle (Media only).[1]

    • Positive Control (ATR): Add ATR stock to a final concentration of 20–50 µM .

    • Note: Some resistant cell lines may require up to 100 µM.

  • Incubation: Incubate for 24 to 48 hours . (Mitochondrial priming takes time to manifest as nuclear apoptosis markers in intact cells).[1]

  • Detection (JC-1 Assay):

    • Stain cells with JC-1 dye (2 µM) for 30 mins at 37°C.[1]

    • Readout: Healthy mitochondria form red aggregates. Apoptotic (ATR-treated) mitochondria remain as green monomers.[1]

    • Expected Result: ATR treatment causes a significant "Red-to-Green" fluorescence shift.[1]

Protocol B: Mitochondrial Swelling Assay (The "Gold Standard")

Purpose: To directly measure mPTP opening in isolated mitochondria. This is the most robust application of ATR.

Step-by-Step:

  • Isolation: Isolate mitochondria from fresh liver or heart tissue using standard differential centrifugation. Resuspend in Swelling Buffer (250 mM sucrose, 10 mM MOPS-Tris, pH 7.4).

  • Setup:

    • Prepare a 96-well plate or cuvettes.

    • Add isolated mitochondria (0.5 mg protein/mL) to Swelling Buffer containing 5 mM succinate (energizing substrate).[1]

  • Baseline: Measure absorbance at 540 nm for 2 minutes to establish a stable baseline.

  • Induction:

    • Add ATR to a final concentration of 5–20 µM .

    • Optional: Add Calcium (

      
      ) as a co-activator if swelling is slow.[1]
      
  • Measurement: Monitor

    
     kinetically for 10–20 minutes.
    
  • Result: mPTP opening causes mitochondrial swelling, leading to a decrease in light scattering (absorbance) .

Part 5: Data Interpretation & Troubleshooting

Summary of Expected Results
Assay TypeReadoutNegative ControlATR Positive Control
JC-1 Staining Fluorescence Ratio (Red/Green)High Red (Aggregates)High Green (Monomers)
Western Blot Cytochrome c LocationMitochondrial FractionCytosolic Fraction
Swelling Assay Absorbance (540 nm)Stable LineRapid Decrease (Decay curve)
Caspase-3 Cleavage ActivityLow / UndetectableHigh Activity
Troubleshooting Guide

Problem 1: No apoptosis observed in intact cells.

  • Root Cause: Poor membrane permeability of ATR.

  • Solution:

    • Increase concentration to 50–100 µM.

    • Extend incubation to 48 hours.

    • Switch to Protocol B (Isolated Mitochondria) if the goal is to prove mPTP mechanism.

    • Use a mild permeabilizing agent (e.g., Digitonin) if working with resistant cell lines.[1]

Problem 2: Stock solution precipitates.

  • Root Cause: Potassium salt is less soluble in cold water or high salt buffers.

  • Solution: Warm the stock to 37°C before use. Ensure the solvent is pure water, not PBS, for the master stock.

Problem 3: Inconsistent Swelling Assay results.

  • Root Cause: Mitochondria are already damaged during isolation.

  • Solution: Check the RCR (Respiratory Control Ratio) of your mitochondria. If RCR < 3, the mitochondria are compromised before ATR addition.

Part 6: References

  • Mechanism of ATR & mPTP:

    • Zamzami, N., et al. (2000).[1][4] "Quantitation of mitochondrial transmembrane potential in cells and in isolated mitochondria." Methods in Enzymology.

  • ATR in Intact Cells (HepG2):

    • Liu, X., et al. (2011).[1] "Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage."[5] Journal of Applied Toxicology.

  • Comparison with Staurosporine:

    • Stepczynska, A., et al. (2001).[1] "Staurosporine and conventional anticancer drugs induce overlapping, yet distinct pathways of apoptosis and caspase activation."[6] Oncogene.

  • Product Properties (Solubility):

    • Sigma-Aldrich Product Sheet: Atractyloside Potassium Salt (A6882).[1] [1]

  • Mitochondrial Swelling Protocol:

    • Lapidus, R. G., & Sokolove, P. M. (1993).[1] "The mitochondrial permeability transition.[2][5][7] Interactions of spermine, magnesium, and atractyloside." Journal of Biological Chemistry.

Sources

Application Notes & Protocols: A Researcher's Guide to Determining the Effective Concentration of Atractyloside Potassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the effective concentration of Atractyloside (ATR) potassium salt. ATR is a potent and specific inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT), making it an invaluable tool for studying mitochondrial function, cellular bioenergetics, and apoptosis.[1][2][3] This guide eschews a rigid template in favor of a logical, field-tested workflow, designed to empower researchers to confidently establish the optimal ATR concentration for their specific experimental system.

The Scientific Imperative: Understanding Atractyloside's Mechanism of Action

Atractyloside, a diterpene glycoside, exerts its potent biological effects by targeting one of the most abundant proteins in the inner mitochondrial membrane: the Adenine Nucleotide Translocator (ANT), also known as the ADP/ATP carrier.[4][5] The ANT is the lynchpin of cellular energy, responsible for the crucial 1:1 exchange of mitochondrial ATP for cytosolic ADP.[4][6]

By binding competitively to the ANT, ATR effectively stalls this exchange.[7] This blockade has two immediate and critical consequences:

  • Cytosolic ATP Depletion: The cell is starved of the ATP generated by oxidative phosphorylation.

  • Inhibition of Oxidative Phosphorylation: The mitochondrial matrix becomes depleted of ADP, a necessary substrate for ATP synthase.

This disruption of energy homeostasis ultimately leads to cellular dysfunction and can trigger programmed cell death (apoptosis) or necrosis, depending on the concentration and cell type.[3] At higher concentrations, ATR is also known to be a potent inducer of the mitochondrial permeability transition pore (mPTP), a non-specific channel whose opening leads to the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors.[8][9]

Atractyloside_Mechanism cluster_mito Mitochondrion cluster_imm Inner Mitochondrial Membrane cluster_cyto Cytosol ANT {Adenine Nucleotide Translocator (ANT)} ATP_cyto ATP ANT->ATP_cyto Exits Energy_Depletion Cellular Energy Depletion ANT->Energy_Depletion Matrix Mitochondrial Matrix ATP_Synthase ATP Synthase Matrix->ATP_Synthase ADP ATP_Synthase->Matrix ATP mPTP mPTP (induced) Apoptosis Apoptosis / Necrosis mPTP->Apoptosis ADP_cyto ADP ADP_cyto->ANT Enters Atractyloside Atractyloside Atractyloside->mPTP Induces Block X Atractyloside->Block Block->ANT Inhibits Energy_Depletion->Apoptosis Experimental_Workflow A Step 1: Determine Cytotoxicity (IC50) (e.g., MTT Assay) B Establish Broad Concentration Range (e.g., 10 nM to 1 mM) A->B Provides Data For C Step 2: Define Sub-Lethal Range (Concentrations < IC50) B->C Informs Selection Of D Step 3: Mechanistic Assays C->D E Mitochondrial Membrane Potential (ΔΨm) Assay D->E F mPTP Opening Assay D->F G ADP/ATP Exchange Assay D->G H Final Step: Determine Effective Concentration for Specific Endpoint E->H F->H G->H

Caption: Logical workflow for determining effective ATR concentration.

Protocol I: Establishing the Cytotoxic Profile (IC50 Determination)

Causality: Before investigating the mechanism, you must understand the dose at which ATR kills your cells. The half-maximal inhibitory concentration (IC50) for viability is a critical benchmark. The MTT assay, which measures metabolic activity, is a reliable method for this purpose.

Materials:

  • Atractyloside potassium salt (CAS 102130-43-8) [10]* Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette and plate reader (570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Stock Solution Preparation: Prepare a high-concentration stock of ATR potassium salt in sterile water or culture medium. The salt is soluble in water up to ~20-25 mg/mL. [10]3. Serial Dilutions: The next day, prepare a series of ATR dilutions in complete culture medium. A wide range is recommended for the initial experiment (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM). Include a "vehicle control" (medium only) and a "no-cell" blank.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the prepared ATR dilutions. Treat at least three wells for each concentration.

  • Incubation: Return the plate to the incubator for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes on a shaker. [11]8. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the ATR concentration. Use non-linear regression (four-parameter logistic curve) to determine the IC50 value. [12]Various software (e.g., GraphPad Prism) or online calculators can perform this analysis. [13] Data Presentation: Example Cytotoxicity Data

ATR Conc. (µM)Log [ATR]Avg. Absorbance (570 nm)% Viability
0 (Vehicle)-1.250100%
0.1-1.01.24599.6%
10.01.18895.0%
101.00.87570.0%
501.70.62550.0%
1002.00.31325.0%
5002.70.1008.0%

Based on this hypothetical data, the IC50 is approximately 50 µM.

Protocol II: Probing Mitochondrial Health (ΔΨm Assay)

Causality: A direct consequence of ANT inhibition and potential mPTP opening is the depolarization of the mitochondrial membrane potential (ΔΨm). [8]This can be measured using potentiometric fluorescent dyes. This assay should be performed at sub-lethal ATR concentrations (e.g., IC20 or lower) to ensure you are observing a specific mitochondrial effect rather than a general consequence of cell death.

Materials:

  • Fluorescent dye for ΔΨm (e.g., JC-1, TMRE, or TMRM)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Flow cytometer or fluorescence microscope

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cells in a suitable format (e.g., 6-well plate) with a range of sub-lethal ATR concentrations determined from Protocol I. Include a vehicle control and a positive control well for FCCP treatment (e.g., 10 µM for 10 minutes at the end).

  • Dye Loading: Following ATR treatment for the desired time (e.g., 1-6 hours), incubate the cells with the ΔΨm dye according to the manufacturer's instructions (e.g., 20 nM TMRE for 30 minutes).

  • Data Acquisition:

    • Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in fresh buffer. Analyze the fluorescence intensity in the appropriate channel (e.g., PE or FITC/PE for JC-1). A decrease in fluorescence (for TMRE/TMRM) or a shift from red to green fluorescence (for JC-1) indicates depolarization.

    • Fluorescence Microscopy: Image the live cells. Healthy, polarized mitochondria will show bright red fluorescence, while depolarized mitochondria will exhibit reduced intensity.

  • Interpretation: An effective concentration of ATR for inducing mitochondrial depolarization is one that causes a significant decrease in ΔΨm compared to the vehicle control.

Advanced Protocols: Direct Target Engagement & Downstream Effects

For a more rigorous determination, researchers should employ assays that directly measure ANT inhibition or the induction of the mPTP.

A. ADP/ATP Exchange Assay (Isolated Mitochondria): This is the gold standard for confirming target engagement. The principle involves providing isolated, energized mitochondria with ADP and measuring the rate of ATP export, which is then inhibited by ATR. [4]* Methodology: This complex assay requires the isolation of functional mitochondria. The rate of ATP efflux can be measured using a luciferase/luciferin-based ATP assay kit. [4]Researchers add a known amount of ADP to the mitochondrial suspension and monitor ATP production over time in the presence and absence of various ATR concentrations. The effective concentration is the dose that significantly inhibits the rate of ATP appearance.

B. mPTP Opening Assay (Calcein-AM Quenching): This assay assesses the integrity of the inner mitochondrial membrane.

  • Methodology: Cells are co-loaded with Calcein-AM (a green fluorescent dye) and cobalt chloride (CoCl2). CoCl2 quenches cytosolic calcein fluorescence but cannot enter the mitochondria if the inner membrane is intact. When the mPTP opens, CoCl2 enters the mitochondrial matrix and quenches the mitochondrial calcein signal, leading to a measurable decrease in fluorescence. [14]An effective ATR concentration for inducing mPTP is one that causes a significant drop in fluorescence compared to controls.

Conclusion: Synthesizing Data for an "Effective Concentration"

The "effective concentration" of Atractyloside potassium salt is not a single value but a range that must be empirically determined. By following this structured approach, a researcher can confidently define:

  • The IC50 for cytotoxicity , providing an upper limit for mechanistic studies.

  • A concentration range that induces mitochondrial depolarization without causing immediate cell death.

  • A specific concentration that demonstrably inhibits ANT activity or induces mPTP opening .

For example, a study might find the cytotoxic IC50 of ATR to be 50 µM after 24 hours. However, significant mitochondrial depolarization might be observed at 10 µM, and direct inhibition of ATP/ADP exchange could be measured at concentrations as low as 1 µM. The choice of which concentration to use depends entirely on the biological question being asked. This systematic validation ensures that experimental results are robust, reproducible, and correctly interpreted.

References

  • Wikipedia. (n.d.). Atractyloside. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 23). Understanding Atractyloside Potassium Salt for Mitochondrial Research. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Atractyloside – Knowledge and References. Retrieved from [Link]

  • Stewart, M. J., & Steenkamp, V. (2000). The biochemistry and toxicity of atractyloside: a review. Therapeutic Drug Monitoring, 22(6), 641–649. Retrieved from [Link]

  • Jarmuszkiewicz, W., et al. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Journal of Toxicology and Environmental Health, Part B, 26(2), 79-102. Retrieved from [Link]

  • MDPI. (2021). Routes for Potassium Ions across Mitochondrial Membranes: A Biophysical Point of View with Special Focus on the ATP-Sensitive K+ Channel. Biomolecules, 11(8), 1172. Retrieved from [Link]

  • Vignais, P. V., Vignais, P. M., & Colomb, M. G. (1970). 35S-ATRACTYLOSIDE BINDING AFFINITY TO THE INNER MITOCHONDRIAL MEMBRANE. FEBS Letters, 8(3), 328-332. Retrieved from [Link]

  • Boulay, F., Lauquin, G. J., & Vignais, P. V. (1983). Synthesis and properties of fluorescent derivatives of atractyloside as potential probes of the mitochondrial ADP/ATP carrier protein. Analytical biochemistry, 128(2), 323–330. Retrieved from [Link]

  • Wang, G. J., et al. (2011). Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage. Biological & pharmaceutical bulletin, 34(5), 706–711. Retrieved from [Link]

  • ResearchGate. (n.d.). Membrane permeability transition induced by atractyloside on mitoplasts. Retrieved from [Link]

  • Liu, J., et al. (2011). ATP-dependent Potassium Channels and Mitochondrial Permeability Transition Pores Play Roles in the Cardioprotection of Theaflavin in Young Rat. Journal of biomedical science, 18(1), 30. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Identification of adenine nucleotide translocase 4 inhibitors by molecular docking. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Measuring mitochondrial membrane potential. Retrieved from [Link]

  • ResearchGate. (2013, May 28). What is the simplest procedure to determine IC50 for cytotoxic and antioxidant activity?. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening. Retrieved from [Link]

  • Semmelweis University, Department of Biochemistry. (n.d.). ANT activity: A Kinetic Assay of Mitochondrial ADP-ATP Exchange Rate Mediated by the Adenine Nucleotide Translocase. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Human Adenine Nucleotide Translocase (ANT) Modulators Identified by High-Throughput Screening of Transgenic Yeast. Retrieved from [Link]

  • PubChem. (n.d.). atractyloside potassium salt. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The cytotoxic, genotoxic and mitotoxic effects of Atractylis gummifera extract in vitro. Retrieved from [Link]

  • ResearchGate. (2017, January 23). How to determine IC50 value of a compound?. Retrieved from [Link]

  • Wikipedia. (n.d.). Adenine nucleotide translocator. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Inhibition of ADP/ATP Exchange in Receptor-Interacting Protein-Mediated Necrosis. Retrieved from [Link]

  • Obatomi, D. K., & Bach, P. H. (2000). Atractyloside nephrotoxicity: in vitro studies with suspensions of rat renal fragments and precision-cut cortical slices. Journal of biochemical and molecular toxicology, 14(5), 253–261. Retrieved from [Link]

Sources

Mechanistic Profiling of Mitochondrial Toxicity: Atractyloside Potassium Salt as a Precision Tool

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gatekeeper of Mitochondrial Toxicity

Atractyloside (ATR), specifically in its Potassium Salt form, is the gold-standard pharmacological tool for investigating the Mitochondrial Permeability Transition Pore (mPTP) .[1] Unlike broad-spectrum toxins, ATR acts with high specificity on the Adenine Nucleotide Translocator (ANT) .[1]

By locking ANT in the cytosolic-facing conformation ("c-state"), ATR prevents ADP/ATP exchange and sensitizes the mPTP to calcium-induced opening.[1] This application note details the use of Atractyloside Potassium Salt to model mitochondrial dysfunction, specifically for validating drug safety profiles against mitochondrial toxicity (e.g., drug-induced liver injury or nephrotoxicity).

Mechanism of Action: The "c-State" Lock

To use ATR effectively, one must understand its specific molecular engagement. The ANT cycles between two states:

  • c-state: Open to the intermembrane space (cytosol).[1]

  • m-state: Open to the matrix.[2]

ATR binds exclusively to the c-state of ANT. This binding has two catastrophic downstream effects utilized in toxicology assays:

  • Bioenergetic Collapse: It competitively inhibits ADP uptake, halting oxidative phosphorylation.[1]

  • Pore Sensitization: It induces a conformational change that drastically lowers the threshold for mPTP opening in the presence of Calcium (

    
    ).
    

Expert Insight: Distinguish ATR from Bongkrekic Acid (BKA). While both inhibit ANT, BKA locks the transporter in the "m-state," which actually inhibits pore opening. Therefore, ATR is the pro-apoptotic tool, while BKA is often used as a negative control alongside Cyclosporin A.

Visualization: The Molecular Cascade

ATR_Mechanism ATR Atractyloside (K+ Salt) ANT Adenine Nucleotide Translocator (ANT) ATR->ANT High Affinity Binding Conf Locked in 'c-state' (Cytosolic Face) ANT->Conf Conformational Lock Bio Block ADP Entry (ATP Depletion) Conf->Bio Pore mPTP Opening (Sensitized to Ca2+) Conf->Pore Swell Mitochondrial Swelling & OMM Rupture Pore->Swell + Calcium Cyto Cytochrome c Release (Apoptosis) Swell->Cyto

Figure 1: Mechanistic pathway of Atractyloside-induced toxicity.[1][3] ATR locks ANT, leading to dual failure modes: bioenergetic arrest and mPTP-driven apoptosis.[1]

Critical Reagent Data: Atractyloside Potassium Salt[1][3]

The potassium salt form is preferred over the free acid due to superior aqueous solubility and stability in physiological buffers.

ParameterSpecificationApplication Note
CAS Number 102130-43-8Specific to the Dipotassium salt.[1]
Solubility Water (~20-50 mg/mL)Do not use DMSO if avoidable; water is safer for mitochondrial integrity.[1]
Stability -20°C (Solid)Hygroscopic.[1] Store desiccated. Solutions are stable at -20°C for 3 months.[1]
Working Conc. 5–50

M (Isolated Mito)
Higher concentrations (mM range) required for intact cells due to poor permeability.[1]
Selectivity High for ANTDoes not directly inhibit Electron Transport Chain complexes (unlike Rotenone).[1]

Protocol A: The Mitochondrial Swelling Assay (Gold Standard)

This assay measures the opening of the mPTP.[4][5] Intact mitochondria scatter light; when the pore opens, water rushes in, the matrix swells, and light scattering decreases (absorbance drops).

Reagents
  • Isolation Buffer: 250 mM Sucrose, 10 mM Tris-MOPS, 1 mM EGTA, pH 7.4.[1]

  • Assay Buffer (Swelling Buffer): 120 mM KCl, 10 mM Tris-MOPS, 5 mM Succinate (Substrate), 1 mM Phosphate, pH 7.[1]4. (Must be EGTA-free) .

  • ATR Stock: 5 mM Atractyloside Potassium Salt in

    
    .
    
  • Calcium Trigger: 10 mM

    
     stock.
    
  • Control: 1 mM Cyclosporin A (CsA) in Ethanol.

Step-by-Step Methodology
  • Isolation: Isolate liver or heart mitochondria via differential centrifugation. Resuspend in Isolation Buffer at ~20 mg protein/mL.

  • Baseline Setup: In a spectrophotometer or microplate reader, add 1 mg/mL mitochondria to the Assay Buffer .

    • Note: Ensure the Assay Buffer contains respiratory substrates (Succinate) to energize the mitochondria.

  • Pre-Incubation (5 min):

    • Group A (Control): Buffer only.

    • Group B (ATR): Add 10–20

      
      M ATR .
      
    • Group C (Validation): Add 10

      
      M ATR + 1 
      
      
      
      M CsA
      .
  • The Trigger: Start kinetic recording at 540 nm (or 520 nm). After 1 minute of baseline, inject a pulse of Calcium (

    
    ) .[1]
    
  • Readout: Monitor absorbance for 10–15 minutes.

    • Result: ATR-treated mitochondria will show a rapid, high-amplitude decrease in absorbance (swelling).[1]

    • Validation: Group C (CsA) should maintain absorbance, proving the swelling is mPTP-dependent.

Experimental Workflow Diagram

Swelling_Protocol Iso Isolate Mitochondria (Liver/Heart) Inc Incubate 5 min (Buffer + Substrate) Iso->Inc Treat Add Treatment: 1. Vehicle 2. ATR (20µM) 3. ATR + CsA Inc->Treat Ca Inject Calcium Pulse (The Trigger) Treat->Ca Read Measure Absorbance @ 540nm (15 min) Ca->Read

Figure 2: Workflow for the Calcium-Induced Mitochondrial Swelling Assay.

Protocol B: Cellular Toxicity Screening (Nephrotoxicity Model)

Atractyloside is a known nephrotoxin (proximal tubule necrosis).[1][6] However, because ATR is a glycoside, it penetrates intact cell membranes poorly.[1] This protocol addresses that limitation.

Target Cells: HK-2 (Human Kidney 2) or HepG2 (Liver).[1]

Methodology
  • Seeding: Plate HK-2 cells in 96-well plates (10,000 cells/well) and culture for 24 hours.

  • Permeabilization (Optional but Recommended):

    • Standard Approach: Long incubation (24–48 hours) with high ATR (200

      
      M – 2 mM).[1]
      
    • Fast Kinetic Approach: Use mild digitonin permeabilization (0.005%) to allow ATR immediate access to mitochondria.[1]

  • Treatment:

    • Treat cells with ATR Potassium Salt (titrate 0, 50, 100, 500

      
      M).[1]
      
  • Endpoint 1 (ATP Depletion): Use a Luciferase-based ATP assay.[1][5] ATR causes rapid ATP depletion by blocking ANT.

  • Endpoint 2 (Cell Death): Measure LDH leakage into the supernatant.

Data Interpretation:

  • ATP Drop: Occurs before cell death. This is the specific marker of ANT inhibition.

  • LDH Release: Occurs after membrane rupture (necrosis).[1]

Troubleshooting & Best Practices

  • The "Calcium Titration" Trap: The concentration of Calcium required to trigger swelling varies by tissue and isolation quality. Always run a Calcium titration curve (10

    
    M to 100 
    
    
    
    M) without ATR first to find a sub-threshold dose.[1] ATR should cause swelling at this sub-threshold dose.
  • Buffer Choice: Phosphate enhances swelling; Magnesium (

    
    ) inhibits it.[1] Ensure your assay buffer has low 
    
    
    
    (<1 mM) if you want to observe pore opening easily.[1]
  • Potassium vs. Acid: Always check the label. If you have the free acid form of Atractyloside, it must be dissolved in Ethanol or DMSO. The Potassium salt dissolves in water, avoiding solvent toxicity in sensitive mitochondrial assays.

References

  • Halestrap, A. P., & Richardson, A. P. (2015).[1] The mitochondrial permeability transition: a current perspective on its identity and regulation. Biochemical Society Transactions, 43(2), 265–270.[1] Link

  • Lemasters, J. J., et al. (2009).[1] The mitochondrial permeability transition pore: molecular mechanism and role in reperfusion injury.[7] Toxicology Mechanisms and Methods, 12(1), 53-66.[1] Link

  • Obatomi, D. K., & Bach, P. H. (2000).[1] Atractyloside nephrotoxicity: in vitro studies with suspensions of rat renal fragments and precision-cut cortical slices. Food and Chemical Toxicology, 38(9), 803-811.[1] Link[1]

  • Zamzami, N., et al. (2000).[1] Quantitation of mitochondrial transmembrane potential in cells and in isolated mitochondria. Methods in Enzymology, 322, 208-213.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1][3] Product Information: Atractyloside Potassium Salt (A6882).[1] Link[1]

Sources

Troubleshooting & Optimization

Atractyloside potassium salt solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Atractyloside Potassium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful use of this potent mitochondrial inhibitor in your experiments. My aim is to combine technical accuracy with field-proven insights to help you navigate potential challenges and ensure the integrity of your results.

Understanding the Tool: Mechanism of Action

Atractyloside potassium salt is a powerful and specific inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT), also known as the ADP/ATP carrier.[1][2] This protein, located in the inner mitochondrial membrane, is crucial for cellular energy metabolism as it facilitates the exchange of ADP from the cytosol for ATP synthesized within the mitochondria.

By binding to the ANT, atractyloside potassium salt effectively blocks this exchange, leading to a halt in mitochondrial ATP synthesis and ultimately, cellular energy depletion.[1][3] This makes it an invaluable tool for studying mitochondrial function, cellular respiration, and apoptosis.[1]

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Matrix Matrix ATP_Synthase ATP Synthase Matrix->ATP_Synthase ADP + Pi ANT ADP/ATP Translocator (ANT) ATP_cyto ATP ANT->ATP_cyto Exits Mitochondrion ATP_Synthase->Matrix ATP ADP_cyto ADP ADP_cyto->ANT Enters Mitochondrion Atractyloside Atractyloside Potassium Salt Atractyloside->ANT Inhibits

Caption: Mechanism of Atractyloside Potassium Salt Inhibition.

Solubility and Solution Preparation

Proper dissolution and storage of atractyloside potassium salt are critical for experimental success.

Solvent Solubility Notes
Water ~10-20 mg/mL[4][5]May require gentle warming to 40°C to achieve higher concentrations (up to 25 mg/mL).[4]
DMSO ≥ 100 mg/mLUse fresh, anhydrous DMSO to avoid moisture contamination which can reduce solubility.[6]

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of atractyloside potassium salt.

Q1: My atractyloside potassium salt is not dissolving completely in water at room temperature. What should I do?

A1: This is a common observation. While atractyloside potassium salt is water-soluble, achieving higher concentrations at room temperature can be challenging.

  • Step 1: Gentle Warming. Gently warm the solution to 40°C in a water bath. This should help dissolve the compound.[4] Avoid vigorous heating or boiling, as this can degrade the compound.

  • Step 2: Sonication. If warming alone is insufficient, brief sonication can aid in dissolution.

  • Step 3: Increase Solvent Volume. If the desired concentration is still not achieved, consider increasing the volume of water to lower the final concentration.

  • Step 4: Alternative Solvent. For higher concentration stock solutions, consider using anhydrous DMSO.

Q2: I've prepared a stock solution in water. How should I store it and for how long is it stable?

A2: Proper storage is crucial to maintain the integrity of your stock solution.

  • Short-term Storage (up to 1 month): Store aqueous solutions at -20°C.[6]

  • Long-term Storage (up to 1 year): For long-term stability, it is highly recommended to prepare stock solutions in anhydrous DMSO and store them at -80°C.[6]

  • Avoid Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.

Start Start: Atractyloside Potassium Salt Powder Dissolve Choose Solvent Start->Dissolve Water Water Dissolve->Water Aqueous Experiments DMSO Anhydrous DMSO Dissolve->DMSO High Concentration Stock Store_Water Store at -20°C (up to 1 month) Water->Store_Water Store_DMSO Store at -80°C (up to 1 year) DMSO->Store_DMSO Aliquot Aliquot into single-use volumes Store_Water->Aliquot Store_DMSO->Aliquot

Caption: Recommended Solution Preparation and Storage Workflow.

Q3: I observed precipitation after adding my aqueous stock solution of atractyloside potassium salt to my cell culture medium. What is the cause and how can I prevent it?

A3: Precipitation upon addition to complex biological media can occur due to several factors.

  • Causality: The high concentration of salts and other components in cell culture media can reduce the solubility of atractyloside potassium salt, especially if the stock solution is highly concentrated.

  • Solution 1: Dilute the Stock Solution. Before adding to your cell culture, dilute your stock solution in a buffer compatible with your experimental system (e.g., PBS or HEPES-buffered saline) to a concentration closer to your final working concentration.

  • Solution 2: Pre-warm the Media. Gently warming the cell culture media to 37°C before adding the atractyloside potassium salt solution can help maintain solubility.

  • Solution 3: Add Dropwise While Mixing. Add the diluted atractyloside potassium salt solution dropwise to the pre-warmed media while gently swirling to ensure rapid and even distribution.

Q4: I am not observing the expected inhibitory effect in my mitochondrial respiration assay. What could be the issue?

A4: Several factors could contribute to a lack of efficacy.

  • Purity and Integrity of the Compound:

    • Verification: Ensure the purity of your atractyloside potassium salt. Reputable suppliers provide a Certificate of Analysis (CoA) with purity data, often determined by HPLC.[6][7]

    • Degradation: The compound may have degraded due to improper storage or handling. Consider preparing a fresh stock solution. A study has shown that heating in an acidic solution (pH 2.3) can lead to degradation.[8]

  • Experimental Protocol:

    • Concentration: Verify that the final concentration of atractyloside potassium salt in your assay is sufficient to inhibit the ANT. Typical working concentrations can range from the low micromolar to millimolar range, depending on the experimental system.[3]

    • Incubation Time: Ensure a sufficient pre-incubation time for the inhibitor to interact with the mitochondria.

  • Mitochondrial Integrity: The quality of your isolated mitochondria is crucial. Poorly coupled or damaged mitochondria may not exhibit the expected response to ANT inhibition.

Frequently Asked Questions (FAQs)

Q: What is the molecular weight of atractyloside potassium salt?

A: The molecular weight is approximately 803.0 g/mol .[4]

Q: What is the CAS number for atractyloside potassium salt?

A: The CAS number is 102130-43-8.[4]

Q: Is atractyloside potassium salt toxic? What safety precautions should I take?

A: Yes, atractyloside potassium salt is highly toxic if swallowed, in contact with skin, or if inhaled.[9][10] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling should be performed in a well-ventilated area or a chemical fume hood.[9]

Q: Can I use atractyloside potassium salt to study the mitochondrial permeability transition pore (mPTP)?

A: Yes, atractyloside and its analogue carboxyatractyloside are known to induce the opening of the mPTP by stabilizing a specific conformation of the ANT.[11] This makes it a useful tool for studying the mechanisms of mPTP-mediated cell death.

Q: How does the purity of atractyloside potassium salt affect experimental outcomes?

A: The purity of the compound is critical for obtaining reliable and reproducible results. Impurities could have off-target effects or interfere with the inhibitory action of atractyloside potassium salt. Always source your compound from a reputable supplier that provides a detailed Certificate of Analysis.[1][7]

Experimental Protocol Example: Induction of Mitochondrial Permeability Transition

This is a generalized protocol for inducing mPTP opening in isolated mitochondria. Specific concentrations and incubation times may need to be optimized for your particular experimental setup.

  • Prepare a stock solution of atractyloside potassium salt: Dissolve in water or DMSO to a concentration of 10 mM.

  • Isolate mitochondria: Use a standard protocol appropriate for your tissue or cell type.

  • Resuspend mitochondria: Resuspend the isolated mitochondria in a suitable buffer (e.g., a buffer containing KCl, HEPES, and succinate).

  • Induce mPTP opening: Add atractyloside potassium salt to the mitochondrial suspension to a final concentration of 10-100 µM.

  • Monitor mPTP opening: Measure mitochondrial swelling by monitoring the decrease in absorbance at 540 nm using a spectrophotometer.

References

  • Crispr Update. Atractyloside (potassium salt). [Link]

  • Taylor & Francis Online. Atractyloside – Knowledge and References. [Link]

  • Inno Pharmchem. Understanding Atractyloside Potassium Salt for Mitochondrial Research. [Link]

  • National Center for Biotechnology Information. Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. [Link]

  • National Center for Biotechnology Information. The Degradation Mechanism of Toxic Atractyloside in Herbal Medicines by Decoction. [Link]

  • Wikipedia. Atractyloside. [Link]

  • CD Biosynsis. Atractyloside Potassium salt. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 442004, Atractyloside. [Link]

Sources

Technical Support Center: Atractyloside (ATR) Potassium Salt Optimization

[1][2]

Introduction: The Kinetic Criticality of ATR

Atractyloside (ATR) is not a simple inhibitor; it is a conformational locker.[1][2] Unlike competitive inhibitors that merely block an active site, ATR fixes the Adenine Nucleotide Translocator (ANT) in the c-state (cytosolic-facing conformation).[1][2] This specific mechanism dictates that "incubation time" is not just about equilibrium—it is about the physiological state of the mitochondria.[1][2]

This guide moves beyond generic protocols to help you calibrate incubation times based on your specific experimental model: Isolated Mitochondria (where kinetics are rapid) vs. Intact Cells (where permeability is the rate-limiting step).

Module 1: The Mechanistic Basis of Time

To optimize your experiment, you must understand why you are incubating.[1][2] ATR acts on the Inner Mitochondrial Membrane (IMM).[1][2]

The "c-State" Trap
  • Normal Function: ANT cycles between c-state (open to intermembrane space) and m-state (open to matrix) to swap ADP for ATP.[1][2]

  • ATR Action: ATR binds to the c-state with high affinity (

    
    ).
    
  • The Result: The transporter freezes. This halts oxidative phosphorylation and, critically, sensitizes the Mitochondrial Permeability Transition Pore (mPTP) to Calcium (

    
    ).[1][2]
    

Key Takeaway: In isolated systems, binding is diffusion-limited and fast (<1 min).[1][2] In intact cells, the plasma membrane is a barrier, requiring hours for uptake.[1][2]

Diagram: The ATR Mechanism of Action

ATR_MechanismATRAtractyloside (ATR)(Potassium Salt)ANT_CANT Transporter(c-state: Cytosolic Facing)ATR->ANT_CHigh Affinity Binding(Locks Conformation)ANT_MANT Transporter(m-state: Matrix Facing)ANT_C->ANT_MNormal CycleADP_ATPADP/ATP ExchangeANT_C->ADP_ATPFacilitatesmPTPmPTP Opening(Pore Formation)ANT_C->mPTPSensitizes PoreANT_M->ANT_CNormal CycleSWELLMitochondrial Swelling(ΔΨm Collapse)mPTP->SWELLResultCaCalcium (Ca2+)Ca->mPTPTriggers

Figure 1: ATR locks ANT in the c-state, halting exchange and sensitizing the mPTP to Calcium.[1][2]

Module 2: Assay-Specific Optimization Protocols

Scenario A: Isolated Mitochondria (Swelling & Respiration)

Context: Direct access to the IMM.[1][2] Kinetics are rapid.[1][2]

The Protocol:

  • Preparation: Resuspend mitochondria in assay buffer (e.g., 250 mM Sucrose, 10 mM HEPES, pH 7.2).

  • Baseline: Record absorbance (540 nm) for 60 seconds.

  • ATR Addition (The Critical Step): Add ATR (typically 5–50 µM).

    • Incubation Time: 2–5 minutes .

    • Why? Binding is nearly instantaneous.[1][2] Long incubations (>10 min) before adding Calcium can cause "run-down" or non-specific membrane damage.[1][2]

  • Trigger: Add

    
     (or oxidant) to initiate swelling.[1][2]
    

Optimization Table: Isolated Mitochondria

VariableRecommended TimeRationale
Pre-incubation (ATR only) 1–5 Minutes Sufficient for ANT saturation; minimizes background degradation.[1][2]
Measurement Window 10–40 Minutes Monitors the kinetics of pore opening (swelling).[1][2]
Stability in Buffer < 4 Hours Keep on ice. ATR is stable, but mitochondria degrade rapidly at RT.[1][2]
Scenario B: Intact Cells (Apoptosis & Viability)

Context: ATR is a glycoside (polar) and poorly permeable to the plasma membrane.[1][2]

The Protocol:

  • Seeding: Plate cells (e.g., HepG2, HeLa) and allow adhesion (24h).

  • Treatment: Add ATR Potassium Salt dissolved in media.

    • Concentration: High (mM range) often required for intact cells.[1][2]

    • Incubation Time: 24–48 Hours .[1][2][3]

  • Readout: Cell viability (MTT/CCK-8) or Caspase activation.

Critical Note: If you need faster kinetics in cells, you must permeabilize them (e.g., Digitonin or Saponin).[1][2] In permeabilized cells, follow the Isolated Mitochondria timeline (Minutes), not the Intact Cell timeline (Hours).

Optimization Table: Cellular Assays

Cell StateRecommended TimeRationale
Intact Cells 24–48 Hours Slow uptake via endocytosis or passive diffusion of high concentrations.[1][2]
Permeabilized Cells 5–10 Minutes Plasma membrane removed; ATR accesses mitochondria directly.[1][2]

Module 3: Troubleshooting & FAQs

Visual Troubleshooting Guide

TroubleshootingStartProblem: No Effect ObservedCheckModelAre you using Intact Cellsor Isolated Mitochondria?Start->CheckModelCellsIntact CellsCheckModel->CellsMitoIsolated MitochondriaCheckModel->MitoPermeabilityIssue: Permeability Barrier.ATR is polar.Cells->PermeabilitySol_CellSolution: Increase Time (24-48h)OR Use Digitonin PermeabilizationPermeability->Sol_CellCheckCaDid you add Calcium?Mito->CheckCaNoCaNo CalciumCheckCa->NoCaNoYesCaYes CalciumCheckCa->YesCaYesSol_CaSolution: ATR needs Ca2+to trigger mPTP opening.NoCa->Sol_CaCheckConcCheck Concentration.Is ATR > 5 µM?YesCa->CheckConc

Figure 2: Decision tree for diagnosing lack of experimental response.

Frequently Asked Questions

Q1: Why do I see no swelling even after 30 minutes of incubation with ATR? A: ATR alone is often insufficient to trigger massive swelling (mPTP opening) in healthy mitochondria.[1][2] It acts as a sensitizer.[1][2] You likely need to add a threshold concentration of Calcium (

1212

Q2: Can I dissolve ATR Potassium Salt in DMSO? A: Yes, but Water is preferred. The potassium salt is highly water-soluble (~20-25 mg/mL) [4].[1][2][4] If you must use DMSO, ensure it is anhydrous, as moisture can affect stability over long storage.[1][2] For biological assays, water eliminates the confounding variable of DMSO toxicity on mitochondria.[1][2]

Q3: My IC50 values vary wildly between experiments. Why? A: This is usually due to mitochondrial quality , not the drug.[2] Mitochondria lose respiratory control (RCR) rapidly after isolation.[1][2]

  • Fix: Ensure your mitochondrial isolation is fresh (< 4 hours on ice) and validate RCR > 3.0 (using Glutamate/Malate) before adding ATR.

Q4: Is the Potassium Salt different from the Free Acid? A: Functionally, they bind the same, but the Potassium Salt is significantly more soluble in water .[1][2] The free acid often requires pH adjustment or organic solvents, which can damage mitochondrial membranes.[1][2] Always use the salt form for sensitive kinetic assays [4].[1][2]

References

  • Brunmair, B. et al. (2000).[1][2] "Thiazolidinediones are potent inhibitors of the mitochondrial permeability transition pore."[1][2] Diabetes, 49(8), 1261-1261.[1][2]

  • Klingenberg, M. (2008).[1][2] "The ADP and ATP transport in mitochondria and its carrier."[1][2][4][5][6][7][8] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(10), 1978-2021.[1][2]

  • Zamzami, N. et al. (2000).[1][2][4] "Quantitation of mitochondrial transmembrane potential in cells and in isolated mitochondria." Methods in Enzymology, 322, 208-213.[1][2][4]

  • Sigma-Aldrich. (n.d.).[1][2] "Atractyloside Potassium Salt Product Information." [1][2]

  • Obatomi, D.K.[1][2][8] & Bach, P.H. (1998).[1][2][8] "Biochemistry and toxicology of the diterpenoid glycoside atractyloside." Food and Chemical Toxicology, 36(4), 335-346.[1][2]

Off-target effects of Atractyloside potassium salt in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Off-target Effects & Experimental Troubleshooting in Cell Lines

Executive Summary: The Specificity Paradox

Atractyloside (ATR) potassium salt is widely utilized as a specific inhibitor of the Adenine Nucleotide Translocator (ANT) to study mitochondrial permeability transition pore (mPTP) opening and apoptosis.[1] However, a common misconception in drug development and cell biology is that ATR is exclusively an ANT inhibitor.[1]

The Reality: While highly specific at low concentrations (<50 µM), ATR exhibits significant off-target effects at higher concentrations (>100–200 µM), primarily involving Organic Anion Transporters (OATs) , lipid peroxidation , and membrane destabilization .[1] Furthermore, its efficacy is strictly cell-type dependent, governed by the metabolic state (Warburg effect) and transporter expression profiles.[1]

This guide addresses these nuances to prevent false positives in mitochondrial toxicity screening.

Mechanism of Action & Off-Target Pathways

To troubleshoot effectively, one must distinguish between the intended mechanism and the off-target noise.[1]

Diagram 1: On-Target vs. Off-Target Signaling

ATR_Mechanism cluster_Mito Mitochondria (On-Target) cluster_OffTarget Off-Target / High Dose (>100 µM) ATR Atractyloside (ATR) Potassium Salt ANT ANT (c-state) Locking ATR->ANT < 50 µM Competitive Binding OAT Organic Anion Transporters (OAT) ATR->OAT > 100 µM Competitive Inhibition Lipid Lipid Peroxidation (Membrane Lysis) ATR->Lipid > 200 µM Direct Interaction Metabolic Glycolysis Inhibition (Indirect) ATR->Metabolic ATP Depletion ADP_ATP Block ADP/ATP Exchange ANT->ADP_ATP mPTP mPTP Opening ADP_ATP->mPTP ΔΨm Loss Apoptosis Apoptosis (Cytochrome c Release) mPTP->Apoptosis Necrosis Necrosis (Cell Lysis) Lipid->Necrosis

Figure 1: Dose-dependent bifurcation of Atractyloside effects.[1] Note the transition from specific ANT inhibition to broad membrane toxicity at high concentrations.[1]

Troubleshooting Guide & FAQs

Category A: Specificity & Concentration Management

Q1: My cells are dying rapidly (within 1-2 hours) with massive LDH leakage. Is this mPTP-driven apoptosis?

  • Diagnosis: Likely Necrosis due to off-target membrane toxicity, not specific apoptosis.[1]

  • Root Cause: Atractyloside concentrations >200 µM can cause direct lipid peroxidation and plasma membrane rupture, bypassing the mitochondrial apoptotic cascade.[1]

  • Solution: Perform a dose-titration curve (1 µM to 100 µM). Specific ANT-mediated apoptosis typically manifests as Cytochrome c release before plasma membrane rupture (Annexin V positive / PI negative).[1] If your cells are PI positive immediately, you are overdosing.[1]

Q2: Why does ATR fail to induce apoptosis in my HeLa/cancer cell line, even at 100 µM?

  • Diagnosis: The Warburg Effect Resistance.

  • Scientific Context: Many cancer lines (HeLa, HepG2) rely heavily on glycolysis for ATP production.[1] ATR blocks mitochondrial ATP export.[1][2][3] If the cell has sufficient cytosolic ATP from glycolysis, it resists the bioenergetic crisis.[1]

  • Protocol Fix: Switch the media to Galactose-containing media (glucose-free) 24 hours prior to treatment. This forces the cells to rely on Oxidative Phosphorylation (OXPHOS), rendering them sensitive to ANT inhibition.[1]

Category B: Off-Target Transporter Effects

Q3: I am seeing unexpected transport inhibition in my kidney cell model (e.g., NRK-52E).

  • Diagnosis: OAT Interference. [1]

  • Mechanism: ATR is a structural analog of certain organic anions. In proximal tubule cells (kidney), ATR can competitively inhibit Organic Anion Transporters (OATs), specifically blocking the uptake of substrates like p-aminohippuric acid (PAH).[1]

  • Validation: If studying transport kinetics, use Carboxyatractyloside (CATR) as a control.[1] CATR is non-competitive and binds tighter to ANT, potentially allowing you to use lower doses (nM range) to block ANT without saturating OATs.[1]

Experimental Protocols

Protocol 1: The "Specificity Window" Validation Assay

Objective: To define the concentration range where ATR acts specifically on ANT without off-target membrane lysis.[1]

Materials:

  • Cell Line (e.g., HepG2 or isolated mitochondria).[1]

  • Atractyloside Potassium Salt (Freshly prepared).[1][4]

  • Control: Bongkrekic Acid (BA) - Optional but recommended (binds ANT at a different site).[1]

  • Assays: ATP Luminescence Assay (CellTiter-Glo) + LDH Release Assay.

Workflow:

  • Preparation: Dissolve ATR Potassium Salt in ddH2O to 10 mM stock. Note: Do not store >1 month at -20°C; hydrolysis occurs.[1]

  • Seeding: Seed cells in glucose-free (Galactose/Glutamine) media to sensitize mitochondria.[1]

  • Titration: Treat with ATR: 0, 5, 10, 25, 50, 100, 250, 500 µM.

  • Dual-Readout (6 Hours):

    • Aliquot Supernatant: Measure LDH (indicates necrosis/membrane lysis).[1]

    • Lyse Cells: Measure intracellular ATP (indicates mitochondrial blockade).[1]

  • Data Analysis (The "Goldilocks" Zone):

    • Specific Zone: Significant ATP drop, minimal LDH release.[1]

    • Off-Target Zone: ATP drop coincides with high LDH release.[1]

Data Interpretation Table:

ConcentrationATP LevelsLDH ReleaseInterpretation
0 - 5 µM 100%< 5%No Effect / Autophagy Induction
10 - 50 µM < 40% < 10% Specific ANT Inhibition (Target Window)
100 - 200 µM < 10%20 - 40%Mixed Apoptosis/Necrosis
> 200 µM < 5%> 80%Off-Target Toxicity (Lipid Peroxidation)
Protocol 2: Handling & Stability (Technical Support)

Q: "My ATR powder is clumping, and the results are inconsistent."

  • Hygroscopicity: The potassium salt form is hygroscopic. Weighing small amounts (<1 mg) in humid environments leads to inaccurate dosing.

  • Stability Rule:

    • Powder: Store at -20°C with desiccant.

    • Solution: Dissolve in water (pH 6.5–7.5). Do not autoclave.

    • Shelf Life: Aqueous solutions degrade slowly at 4°C. Aliquot and freeze at -20°C. Discard after 1 freeze-thaw cycle .

Decision Logic for Experimental Design

Use this flowchart to determine if Atractyloside is appropriate for your specific experimental question.

Troubleshooting_Flow Start Start: Experimental Goal Q1 Are you studying Renal Proximal Tubules? Start->Q1 Q2 Are you using Cancer Cell Lines? Q1->Q2 No Warning1 WARNING: High Risk of OAT Off-Target Effects Q1->Warning1 Yes Advice2 Switch to Galactose Media (Force OXPHOS) Q2->Advice2 Yes Q3 Is the endpoint Necrosis or Apoptosis? Q2->Q3 No Advice1 Use CATR (lower dose) or validate with PAH inhibition Warning1->Advice1 Advice2->Q3 Res1 Keep ATR < 50 µM Monitor Caspase-3 Q3->Res1 Apoptosis Res2 ATR > 100 µM causes non-specific lysis Q3->Res2 Necrosis

Figure 2: Decision matrix for optimizing Atractyloside usage in varying cell models.

References

  • Obatomi, D. K., & Bach, P. H. (1998). Biochemistry and toxicology of the diterpenoid glycoside atractyloside.[1][5] Food and Chemical Toxicology, 36(4), 335–346.[1] Link

  • Vignais, P. V., et al. (1966). Effects of atractyligenin and its structural analogues on oxidative phosphorylation and on the translocation of adenine nucleotides in mitochondria.[1] Biochimica et Biophysica Acta (BBA).[1] Link

  • Obatomi, D. K., et al. (1998). The toxic mechanism and metabolic effects of atractyloside in precision-cut pig kidney and liver slices.[1][6][7] Archives of Toxicology, 72, 524–530.[1] Link

  • Zamzami, N., et al. (2000). Quantitation of mitochondrial transmembrane potential in cells and in isolated mitochondria.[1][3] Methods in Enzymology, 322, 208–213.[1][3] Link

  • Li, Y., et al. (2011). Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage.[1][8] Journal of Applied Toxicology, 32(11), 871-877.[1] Link

Sources

Atractyloside potassium salt stability at room temperature

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Handling, and Assay Optimization[1][2]

Executive Summary

Atractyloside (ATR) potassium salt is a diterpenoid glycoside that acts as a specific, competitive inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT).[1][2][3][4] By locking ANT in the cytosolic-facing conformation, it prevents ADP/ATP exchange and induces the opening of the Mitochondrial Permeability Transition Pore (mPTP).[1][2]

While the solid potassium salt exhibits robust stability at room temperature, its behavior in solution is nuanced.[1] This guide addresses the dichotomy between solid-state stability and solution-phase sensitivity, providing actionable protocols to prevent experimental artifacts caused by compound degradation.

Part 1: Stability & Storage Troubleshooting

Q1: The product label says "Store at Room Temperature." Does this apply to my stock solutions? A: No. This is a critical distinction.

  • Solid State: Atractyloside potassium salt is stable at room temperature (RT) in its lyophilized powder form, provided it is kept desiccated.[1][2]

  • Solution State: Once dissolved, the compound becomes susceptible to hydrolysis, particularly of its sulfate groups, which renders it biologically inactive.[1][2]

    • Short-term: Aqueous solutions are stable for <24 hours at 4°C.[1][2]

    • Long-term: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Q2: My Atractyloside stock solution has turned yellow. Is it still usable? A: Proceed with caution. A faint yellow tint is normal for concentrated aqueous solutions (20–50 mM).[1][2] However, a deepening yellow or brown color indicates oxidation or degradation.[1][2]

  • Validation Step: Check the pH.[1][2][5] Atractyloside is sensitive to acidic environments.[1][2][4] If the pH has drifted below 6.0, significant hydrolysis of the glycosidic bond or sulfate groups may have occurred.[1] Discard and prepare fresh stock.

Q3: Can I autoclave the stock solution for sterility? A: Absolutely not. Atractyloside is a glycoside.[1][3] High heat (autoclaving) combined with the aqueous environment will cause rapid hydrolysis of the glycosidic linkage and desulfation.[1]

  • Correct Protocol: Sterilize by filtration using a 0.22 µm PVDF or PES membrane filter.[1][2]

Part 2: Solubilization & Handling Guide
Solubility Profile
SolventSolubility LimitRecommended Stock Conc.Notes
Water (ddH₂O) ~50 mM (40 mg/mL)10–20 mM Preferred. Dissolves easily.[1][2]
DMSO Soluble10 mMUse only if water is contraindicated for your assay.[1][2]
Ethanol Poor/InsolubleN/AAvoid.[1][2]
Preparation Protocol: 10 mM Stock Solution
  • Calculate: Molecular Weight of Atractyloside Potassium Salt ≈ 803.0 g/mol .[1][2][6]

    • To make 1 mL of 10 mM stock, weigh 8.03 mg .[1]

  • Dissolve: Add 1 mL of molecular biology grade water (pH 7.0–7.4).

  • Vortex: Vortex gently for 30 seconds. The solution should be clear.

  • Aliquot: Dispense into light-protective amber tubes (e.g., 50 µL aliquots) to match your daily experimental volume.

  • Freeze: Snap freeze in liquid nitrogen (optional but recommended) and store at -20°C.

Technical Insight: The potassium salt form is chosen for its superior water solubility compared to the free acid.[1] Do not attempt to convert it to the free acid form by acidification, as this precipitates the compound and accelerates degradation.[1]

Part 3: Mechanism & Experimental Application
Mechanism of Action: The ANT-mPTP Axis

Atractyloside binds to the Adenine Nucleotide Translocator (ANT) on the outer face of the inner mitochondrial membrane (IMM).[1][2] Unlike Bongkrekic Acid (which locks ANT in the matrix-facing state), ATR locks ANT in the cytosolic-facing (c-state) conformation.[1][2][7] This conformational arrest is a potent trigger for the Mitochondrial Permeability Transition Pore (mPTP) opening, leading to loss of mitochondrial membrane potential (


), swelling, and cytochrome 

release.[1][2]
Pathway Visualization

G cluster_0 Cytosol cluster_1 Mitochondrial Inner Membrane (IMM) cluster_2 Mitochondrial Matrix ATR Atractyloside (ATR) ANT_C ANT (Cytosolic State) ATR->ANT_C Binds & Locks ANT_M ANT (Matrix State) ANT_C->ANT_M Normal Exchange mPTP_Closed mPTP (Closed) ANT_C->mPTP_Closed Sensitizes ATP_ADP ADP/ATP Exchange ANT_C->ATP_ADP Inhibits mPTP_Open mPTP (Open) mPTP_Closed->mPTP_Open Ca2+ Trigger + ATR Swelling Matrix Swelling & Rupture mPTP_Open->Swelling Solute Influx

Figure 1: Mechanism of Atractyloside-induced mitochondrial toxicity. ATR locks ANT in the cytosolic state, inhibiting ATP exchange and sensitizing the mPTP to open.[1]

Part 4: Troubleshooting Experimental Assays

Scenario: "I added ATR, but I don't see mitochondrial swelling."

Potential CauseDiagnosisCorrective Action
Degraded Compound Solution stored at RT > 24h or pH < 6.[1][2]Prepare fresh stock from powder.[1][2] Verify pH is neutral.
High Phosphate Buffer Phosphate inhibits mPTP opening (desensitizes cyclophilin D).[1][2]Use a buffer with low phosphate (< 1 mM) or replace with HEPES/Tris-based buffers.[1][2]
Insufficient Calcium ATR is a sensitizer, not always a direct opener.[1][2] It lowers the [Ca²⁺] threshold for opening.[1][2]Ensure the assay buffer contains a threshold level of Ca²⁺ (e.g., 10–50 µM) to act synergistically with ATR.[1][2]
Wrong Concentration Sub-lethal dose used.[1][2]Titrate ATR between 5 µM and 50 µM . 20 µM is a standard starting point for isolated mitochondria.[2]

Scenario: "My control mitochondria are swelling without ATR."

  • Cause: Poor mitochondrial isolation quality (damaged outer membranes).[1][2]

  • Validation: Test with Cyclosporin A (CsA) . If CsA inhibits the swelling, it is mPTP-mediated.[2] If not, the mitochondria are physically damaged.[1]

References
  • Sigma-Aldrich. (n.d.).[1][2][4] Atractyloside potassium salt Product Information (A6882).[1][2][6] Retrieved from [1][2]

  • Obatomi, D. K., & Bach, P. H. (1998).[1][2] Biochemistry and toxicology of the diterpenoid glycoside atractyloside. Food and Chemical Toxicology, 36(4), 335–346.[1][2] Retrieved from

  • Halestrap, A. P., et al. (2002).[1][2] The mitochondrial permeability transition pore: an overview. Biochimie, 84(2-3), 153-166.[1][2] (Establishes ANT conformation role in mPTP).

  • Cayman Chemical. (2025).[1][2][8] Mitochondrial PT Pore Assay Kit Product Insert.[1][2] Retrieved from [1][2]

  • Chen, L. Y., et al. (2013).[1][2][9] The Degradation Mechanism of Toxic Atractyloside in Herbal Medicines by Decoction.[4][9] Molecules, 18(2), 2018–2028.[1][2][9] (Details pH and thermal degradation). Retrieved from [1][2]

Sources

Validation & Comparative

A Researcher's Guide to Cross-Validation of Atractyloside Potassium Salt Effects with Genetic Models of Adenine Nucleotide Translocator Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Adenine Nucleotide Translocator in Cellular Bioenergetics

The Adenine Nucleotide Translocator (ANT), a key protein embedded in the inner mitochondrial membrane, serves as the primary conduit for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm.[1] This vital transport process is fundamental to cellular energy homeostasis, fueling a vast array of cellular activities. Atractyloside potassium salt (ATR) is a naturally occurring and potent inhibitor of ANT, effectively shutting down this crucial exchange and, consequently, cellular energy production.[2] While ATR has long been a valuable tool in mitochondrial research, a critical aspect of rigorous scientific investigation lies in confirming that its observed effects are indeed due to the specific inhibition of its intended target. This guide provides a comprehensive framework for the cross-validation of pharmacological data obtained using ATR with the phenotypic outcomes of genetic models of ANT inhibition. By employing this dual-pronged approach, researchers can achieve a higher degree of confidence in their findings, ensuring on-target specificity and scientific robustness.

Pharmacological Inhibition of ANT: A Deep Dive into Atractyloside Potassium Salt (ATR)

Mechanism of Action

Atractyloside potassium salt is a diterpene glycoside that acts as a powerful and specific inhibitor of the mitochondrial ADP/ATP carrier.[3] ATR functions by binding to the ANT protein, locking it in a conformation that faces the cytoplasm, thereby preventing the translocation of ADP into the mitochondrial matrix and ATP out into the cytoplasm.[4] This blockade of nucleotide exchange effectively uncouples oxidative phosphorylation from ATP synthesis, leading to a rapid depletion of cellular ATP levels and subsequent mitochondrial dysfunction.[5]

cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix cluster_Cytoplasm Cytoplasm ANT Adenine Nucleotide Translocator (ANT) ATP_cyto ATP ANT->ATP_cyto Transport Blocked ATP_Synthase ATP Synthase ATP_matrix ATP ATP_Synthase->ATP_matrix Produces ADP_matrix ADP ADP_matrix->ATP_Synthase Substrate for ATP_matrix->ANT Transport Blocked ATR Atractyloside (ATR) ATR->ANT Inhibits ADP_cyto ADP ADP_cyto->ANT Transport Blocked cluster_Workflow ANT Knockout Workflow sgRNA_design 1. sgRNA Design & Synthesis Vector_cloning 2. Cloning into Cas9 Vector sgRNA_design->Vector_cloning Transfection 3. Transfection into Cells Vector_cloning->Transfection Selection 4. Single-Cell Sorting/Clonal Selection Transfection->Selection Expansion 5. Clonal Expansion Selection->Expansion Validation 6. Validation Expansion->Validation

Caption: Workflow for generating an ANT knockout cell line using CRISPR-Cas9.

Detailed Experimental Protocol: Creating an ANT Knockout Cell Line using CRISPR-Cas9

This protocol provides a general framework for generating an ANT knockout cell line.

Materials:

  • Cell line of interest

  • Cas9-expressing plasmid (e.g., pSpCas9(BB)-2A-GFP)

  • sgRNA cloning vector

  • sgRNA design software (e.g., Benchling, CHOPCHOP)

  • Lipofectamine or other transfection reagent

  • Fluorescence-Activated Cell Sorter (FACS)

  • PCR reagents, primers for genotyping

  • Antibody against ANT for Western blotting

Procedure:

  • sgRNA Design: Design at least two sgRNAs targeting an early exon of the ANT gene (e.g., SLC25A4 for ANT1) to maximize the likelihood of a frameshift mutation. [6]2. sgRNA Cloning: Synthesize and clone the designed sgRNAs into the Cas9 expression vector according to the manufacturer's protocol.

  • Transfection: Transfect the sgRNA-Cas9 plasmid into the target cells using a suitable transfection reagent. [7]4. Single-Cell Sorting: 24-48 hours post-transfection, use FACS to sort GFP-positive cells (indicating successful transfection) into individual wells of a 96-well plate for clonal expansion.

  • Clonal Expansion: Culture the single cells until they form colonies.

  • Screening and Validation:

    • Genomic DNA Analysis: Extract genomic DNA from each clone. Perform PCR amplification of the target region followed by Sanger sequencing or T7 Endonuclease I assay to identify clones with insertions or deletions (indels).

    • Western Blotting: Lyse the cells and perform a Western blot using an ANT-specific antibody to confirm the absence of the ANT protein in the knockout clones.

Validation of Genetic Models

Thorough validation is crucial to ensure the reliability of a genetic model. Key validation steps include:

  • Genotyping: PCR and Sanger sequencing to confirm the presence of the desired genetic modification at the DNA level.

  • mRNA Expression Analysis: Quantitative PCR (qPCR) to confirm the absence or reduction of ANT mRNA.

  • Protein Expression Analysis: Western blotting is the gold standard to confirm the absence of the target protein.

The Crux of the Matter: Cross-Validating ATR Effects with Genetic Models

Comparative Analysis of Phenotypes

The power of cross-validation lies in the direct comparison of the cellular phenotypes induced by ATR and by genetic ablation of ANT. A high degree of concordance between the two models provides strong evidence that the effects of ATR are on-target.

ParameterATR TreatmentANT Knockout/KnockdownConcordance
ADP/ATP Exchange Inhibited [2]Impaired [8]High
Mitochondrial Respiration Inhibited (State 3) [9]Reduced ADP-stimulated respiration [10]High
ATP Levels Decreased [11]Decreased [12]High
Cell Growth/Proliferation Inhibited [12]Inhibited [12]High
Induction of Apoptosis Yes [12]Yes [12]High
Interpreting Discrepancies

While a high degree of concordance is expected, some discrepancies may arise. Understanding the underlying reasons is key to a nuanced interpretation of the data.

  • Acute vs. Chronic Inhibition: ATR treatment typically induces an acute inhibition of ANT, while genetic models represent a chronic loss of the protein. This can lead to the activation of compensatory mechanisms in the genetic models that might not be present during acute chemical inhibition.

  • Off-Target Effects: Although ATR is considered highly specific for ANT, the possibility of off-target effects at high concentrations cannot be entirely ruled out. [13]Genetic models are less prone to this issue.

  • Isoform Specificity: ATR generally inhibits all ANT isoforms, whereas genetic models can be designed to target specific isoforms (e.g., ANT1 vs. ANT2). [14]This can lead to different phenotypic outcomes depending on the isoform expression in the cell type under study.

Advanced Considerations and Future Perspectives

Beyond Simple Inhibition: Exploring Isoform-Specific Roles

Humans express four isoforms of ANT, with ANT1 and ANT2 being the most studied. These isoforms have distinct tissue expression patterns and may have non-redundant functions. [15]While ATR inhibits these isoforms indiscriminately, isoform-specific knockout or knockdown models are invaluable for dissecting their unique contributions to cellular physiology and pathology. [14]

In Vivo Cross-Validation

The principles of cross-validation extend to in vivo studies. ANT1 knockout mice, for instance, exhibit a phenotype of mitochondrial myopathy and cardiomyopathy. [10]Comparing the physiological and biochemical parameters of these mice with those of wild-type mice treated with ATR can provide a comprehensive understanding of the systemic effects of ANT inhibition.

Conclusion: A Dual-Pronged Approach for Robust and Reliable Findings

References

  • Atractyloside Protect Mice Against Liver Steatosis by Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway - OUCI. (n.d.). Retrieved from [Link]

  • Atractyloside Protect Mice Against Liver Steatosis by Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway - Frontiers. (2021, September 20). Retrieved from [Link]

  • Atractyloside - Wikipedia. (n.d.). Retrieved from [Link]

  • Adenine Nucleotide Translocator 1 Deficiency Increases Resistance of Mouse Brain and Neurons to Excitotoxic Insults - NIH. (n.d.). Retrieved from [Link]

  • A mouse model for mitochondrial myopathy and cardiomyopathy resulting from a deficiency in the heart/muscle isoform of the adenine nucleotide translocator - ResearchGate. (2025, August 6). Retrieved from [Link]

  • The Biochemistry and Toxicity of Atractyloside: A Review | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Inhibition of Mitochondrial Respiration and Oxygen Uptake in Isolated Rat Renal Tubular Fragments by Atractyloside - PubMed. (n.d.). Retrieved from [Link]

  • Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively - PMC - NIH. (n.d.). Retrieved from [Link]

  • Traces of oxygen concentration over time with traditional oxygraphy in... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively - PubMed. (n.d.). Retrieved from [Link]

  • Eliminating the Ant1 isoform produces a mouse with CPEO pathology but normal ocular motility - PubMed. (n.d.). Retrieved from [Link]

  • Atractyloside – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system. (2021, October 22). Retrieved from [Link]

  • Suppression of adenine nucleotide translocase-2 by vector-based siRNA in human breast cancer cells induces apoptosis and inhibits tumor growth in vitro and in vivo - PubMed Central. (n.d.). Retrieved from [Link]

  • Adenine Nucleotide Translocator, Mitochondrial Stress, and Degenerative Cell Death - NIH. (n.d.). Retrieved from [Link]

  • Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - PMC - PubMed Central. (2020, September 30). Retrieved from [Link]

  • Reduced Mitochondrial Adenine Nucleotide Translocase 1 (ANT1) Correlates With Aging‐Associated Airway Remodeling - PMC. (2025, October 11). Retrieved from [Link]

  • Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed. (2016, November 1). Retrieved from [Link]

  • Identification of adenine nucleotide translocase 4 inhibitors by molecular docking - PMC. (n.d.). Retrieved from [Link]

  • Imaging and quantification of apoptosis induction using live and dead... - ResearchGate. (n.d.). Retrieved from [Link]

  • Slc25a4 (ANT1) gene deletion reduces histopathology in MD. (A)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. (n.d.). Retrieved from [Link]

  • Generation of brain-specific Ant1 conditional knockout (cKO) mice. a... - ResearchGate. (n.d.). Retrieved from [Link]

  • Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC - NIH. (n.d.). Retrieved from [Link]

  • Quantification of apoptosis and necroptosis at the single cell level by a combination of Imaging Flow Cytometry with classical A - Institute of Experimental Internal Medicine. (n.d.). Retrieved from [Link]

  • Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry. (n.d.). Retrieved from [Link]

  • Inhibition of adenine nucleotide translocase by oleoylcarnitine, oleoylcoa and oleate in isolated arterial mitochondria - PubMed. (n.d.). Retrieved from [Link]

  • Mitochondrial Oxygen Consumption Measurement in Permeabilized Fibers - YouTube. (2022, December 13). Retrieved from [Link]

  • Suppression of adenine nucleotide translocase-2 by vector-based siRNA in human breast cancer cells induces apoptosis and inhibits tumor growth in vitro and in vivo - PubMed. (n.d.). Retrieved from [Link]

  • Generation of Knockout Cell Lines Using CRISPR–Cas9 Technology v1 - ResearchGate. (2026, January 13). Retrieved from [Link]

  • Adenosine triphosphate - Wikipedia. (n.d.). Retrieved from [Link]

  • SiRNA Knockdown: A Step-by-Step Guide - Base2brand. (2026, January 6). Retrieved from [Link]

  • Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed. (2024, September 20). Retrieved from [Link]

  • Oxygen consumption rate to evaluate mitochondrial dysfunction and toxicity in cardiomyocytes - PMC. (n.d.). Retrieved from [Link]

  • Guidelines for transfection of siRNA - QIAGEN. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Confirming ANT Inhibition with Atractyloside Potassium Salt and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating cellular metabolism and mitochondrial function, the Adenine Nucleotide Translocator (ANT) presents a critical regulatory node. As the primary conduit for ATP and ADP across the inner mitochondrial membrane, its modulation offers profound insights into bioenergetics and cell death pathways. Atractyloside potassium salt has long been a cornerstone tool for inducing ANT inhibition. This guide provides an in-depth comparison of Atractyloside with its key alternatives, offering the experimental frameworks necessary to validate and quantify ANT inhibition in your research.

The Gatekeeper of Cellular Energy: Understanding the Adenine Nucleotide Translocator (ANT)

The Adenine Nucleotide Translocator (ANT), also known as the ADP/ATP carrier (AAC), is a pivotal protein embedded in the inner mitochondrial membrane.[1] It governs the vital exchange of cytosolic ADP for mitochondrial ATP, a fundamental process for powering cellular activities.[1] Given this central role, the inhibition of ANT serves as a powerful experimental tool to probe the consequences of impaired energy metabolism, with implications for apoptosis, metabolic disorders, and cancer research.[2]

ANT exists in two principal conformational states: the "c-state," where the nucleotide-binding site is open to the mitochondrial intermembrane space (cytosolic side), and the "m-state," where the binding site faces the mitochondrial matrix.[3] The transition between these states is integral to the transport cycle. Potent inhibitors of ANT function by locking the translocator in one of these conformations, thereby halting the exchange of adenine nucleotides.[3]

The Classical Inhibitor: Atractyloside Potassium Salt

Atractyloside (ATR) is a naturally occurring toxic glycoside derived from the Mediterranean thistle Atractylis gummifera.[4] It functions as a potent and specific inhibitor of ANT.[5] ATR exerts its effect by binding to the ANT protein when it is in the "c-state," effectively blocking the nucleotide-binding site from the cytosolic side.[3] This action prevents the entry of ADP into the mitochondria, thereby inhibiting ATP synthesis via oxidative phosphorylation.[2] The inhibition by ATR can be overcome by high concentrations of ADP, which competes for the binding site.[3]

Key Alternatives to Atractyloside: A Comparative Overview

While Atractyloside is a widely used tool, a comprehensive understanding of its alternatives is crucial for robust experimental design. The two most prominent alternatives are Carboxyatractyloside and Bongkrekic acid.

Carboxyatractyloside (CATR): The High-Affinity Analogue

Carboxyatractyloside is a structural analogue of Atractyloside, also found in Atractylis gummifera.[4] The key difference is an additional carboxyl group, which significantly enhances its binding affinity for ANT.[3] Like ATR, CATR binds to the "c-state" of the translocator.[3] However, its binding is considered quasi-irreversible, making it a more potent inhibitor than ATR.[3][5] In some studies, CATR has been shown to be 10 to 60 times more potent than ATR.[6][7]

Bongkrekic Acid (BKA): A Mechanistically Distinct Inhibitor

Bongkrekic acid is a respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[4][8] Unlike ATR and CATR, BKA binds to the ANT protein from the matrix side, locking it in the "m-state".[3][8] This prevents the translocator from reorienting to bind cytosolic ADP, thus inhibiting ATP/ADP exchange through a different conformational lock.[9] The binding of BKA is also considered to be of high affinity and can be irreversible.[9]

Comparative Performance of ANT Inhibitors

The following table summarizes the key characteristics and reported potencies of Atractyloside, Carboxyatractyloside, and Bongkrekic acid. It is important to note that direct comparison of potency can be challenging due to variations in experimental systems.

InhibitorMechanism of ActionBinding StatePotency (IC50 / Kd)Key Characteristics
Atractyloside (ATR) Competitive inhibitor of ADP bindingBinds to the "c-state"IC50: ~0.05 µM (on human ANT4)[10]Inhibition can be reversed by high ADP concentrations.[3]
Carboxyatractyloside (CATR) Non-competitive, high-affinity inhibitorBinds to the "c-state"10-60x more potent than ATR; Kd: 10-20 nM[6][7]Considered a quasi-irreversible inhibitor.[3][5]
Bongkrekic Acid (BKA) High-affinity inhibitorBinds to the "m-state"Kd: 10-20 nM[6]Binds from the mitochondrial matrix side; inhibition is irreversible.[8][9]

Experimental Validation of ANT Inhibition

Confirming ANT inhibition requires a multi-faceted approach that assesses the direct consequences of blocking ATP/ADP transport. The two primary experimental readouts are the mitochondrial membrane potential and cellular ATP levels.

Visualizing the Mechanism of ANT Inhibition

The following diagram illustrates the distinct mechanisms of action of Atractyloside/Carboxyatractyloside and Bongkrekic Acid on the Adenine Nucleotide Translocator.

ANT_Inhibition cluster_membrane Inner Mitochondrial Membrane cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix ANT_c ANT (c-state) Binding site open to cytosol ANT_m ANT (m-state) Binding site open to matrix ANT_c->ANT_m Conformational change ATP_c ATP ANT_c:f1->ATP_c Releases ANT_m->ANT_c Conformational change ADP_m ADP ANT_m:f1->ADP_m Releases ADP_c ADP ADP_c->ANT_c:f1 Binds ATR_CATR Atractyloside / Carboxyatractyloside ATR_CATR->ANT_c:f1 Inhibits ATP_m ATP ATP_m->ANT_m:f1 Binds BKA Bongkrekic Acid BKA->ANT_m:f1 Inhibits

Caption: Mechanism of ANT inhibition by Atractyloside/Carboxyatractyloside and Bongkrekic Acid.

Experimental Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

A hallmark of effective ANT inhibition is the disruption of the mitochondrial membrane potential (ΔΨm). The JC-1 assay is a widely used method for assessing ΔΨm. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In cells with depolarized mitochondria, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization.

Materials:

  • Cells of interest

  • Atractyloside potassium salt (or other ANT inhibitors)

  • JC-1 dye

  • Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) as a positive control for depolarization

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or flow cytometer

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.

  • Treatment with ANT Inhibitors: Treat the cells with varying concentrations of Atractyloside potassium salt (e.g., 1-20 µM) or other ANT inhibitors for a predetermined time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO or water). For a positive control, treat a set of cells with CCCP (e.g., 10 µM) for 30 minutes before the assay.

  • JC-1 Staining: Prepare a 2 µM working solution of JC-1 in pre-warmed culture medium. Remove the treatment medium from the cells and add the JC-1 working solution.

  • Incubation: Incubate the cells with JC-1 for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence.

    • Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.

    • Green fluorescence (J-monomers): Excitation ~485 nm, Emission ~530 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A significant decrease in this ratio in treated cells compared to the vehicle control indicates mitochondrial depolarization and successful ANT inhibition.

Expected Results and Troubleshooting:

  • Expected Outcome: A dose-dependent decrease in the red/green fluorescence ratio with increasing concentrations of the ANT inhibitor.

  • Troubleshooting:

    • High background fluorescence: Ensure complete removal of the JC-1 staining solution by thorough washing.

    • No change in fluorescence: The inhibitor concentration may be too low, or the incubation time too short. Optimize these parameters. Verify the activity of the inhibitor with a positive control cell line.

Experimental Workflow: JC-1 Assay for Mitochondrial Membrane Potential

JC1_Workflow start Start: Seed Cells in 96-well Plate treatment Treat with ANT Inhibitor (e.g., Atractyloside) and Controls (Vehicle, CCCP) start->treatment staining Remove Treatment Medium Add JC-1 Staining Solution (2 µM) treatment->staining incubation Incubate for 15-30 min at 37°C staining->incubation washing Wash Cells Twice with PBS incubation->washing measurement Measure Red and Green Fluorescence washing->measurement analysis Calculate Red/Green Fluorescence Ratio Compare Treated vs. Control measurement->analysis end End: Confirmation of Mitochondrial Depolarization analysis->end

Caption: Step-by-step workflow for the JC-1 mitochondrial membrane potential assay.

Experimental Protocol 2: Cellular ATP Level Determination using a Luciferase-Based Assay

A direct consequence of ANT inhibition is a reduction in the export of mitochondrial ATP to the cytosol, leading to a decrease in overall cellular ATP levels. Luciferase-based ATP assays provide a highly sensitive method for quantifying cellular ATP. The principle of this assay is the luciferase-catalyzed oxidation of luciferin in the presence of ATP, which produces light. The amount of light emitted is directly proportional to the ATP concentration.

Materials:

  • Cells of interest

  • Atractyloside potassium salt (or other ANT inhibitors)

  • ATP determination kit (containing luciferase, luciferin, and cell lysis buffer)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with ANT inhibitors as described in the JC-1 protocol.

  • Cell Lysis: After the treatment period, lyse the cells according to the ATP determination kit manufacturer's instructions to release intracellular ATP. This typically involves adding a lysis buffer directly to the wells.

  • Luciferase Reaction: Add the luciferase-luciferin reagent to the cell lysate.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer. The signal is often transient, so prompt measurement is crucial.

  • Data Analysis: Generate an ATP standard curve using known concentrations of ATP. Use this standard curve to calculate the ATP concentration in the experimental samples. Normalize the ATP concentration to the cell number or protein concentration.

Expected Results and Troubleshooting:

  • Expected Outcome: A dose-dependent decrease in cellular ATP levels in cells treated with the ANT inhibitor compared to the vehicle control.[11] The effect of Atractyloside on ATP levels can be time-dependent, with significant decreases observed after several hours of treatment.[12]

  • Troubleshooting:

    • Low signal: Ensure that the luciferase reagent is properly reconstituted and active. The number of cells may be too low.

    • High variability: Ensure accurate and consistent pipetting, especially for the luciferase reagent and cell lysates. Perform the assay at a consistent temperature.

Experimental Workflow: Luciferase-Based ATP Assay

ATP_Assay_Workflow start Start: Seed and Treat Cells with ANT Inhibitor lysis Lyse Cells to Release Intracellular ATP start->lysis reaction Add Luciferase-Luciferin Reagent lysis->reaction measurement Measure Luminescence Immediately reaction->measurement analysis Calculate ATP Concentration using Standard Curve Normalize to Cell Number/Protein measurement->analysis end End: Confirmation of Reduced Cellular ATP analysis->end

Caption: Step-by-step workflow for the luciferase-based cellular ATP assay.

Conclusion

References

  • Identification of adenine nucleotide translocase 4 inhibitors by molecular docking. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin. Journal of Medical Toxicology, 13(2), 166-171.
  • Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria. (1976). Biochimica et Biophysica Acta (BBA) - Bioenergetics, 440(3), 688-696.
  • What are ANT inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

  • A 20/20 view of ANT function in mitochondrial biology and necrotic cell death. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Atractyloside. (n.d.). In Wikipedia. Retrieved from [Link]

  • Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. (2023). Critical Reviews in Toxicology, 53(1), 1-22.
  • Atractyloside and bongkrekic acid sites in the mitochondrial ADP/ATP carrier protein. An appraisal of their unicity by chemical modifications. (1981). FEBS Letters, 131(2), 213-218.
  • Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria. (1976). Biochimica et Biophysica Acta (BBA) - Bioenergetics, 440(3), 688-696.
  • Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. (2020). Frontiers in Pharmacology, 11, 584901.
  • Human Adenine Nucleotide Translocase (ANT) Modulators Identified by High-Throughput Screening of Transgenic Yeast. (2016). Journal of Biomolecular Screening, 21(4), 381-390.
  • Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. (2005). Biochemical Journal, 389(Pt 3), 775–782.
  • The toxic mechanism and metabolic effects of atractyloside in precision-cut pig kidney and liver slices. (1998). Toxicology in Vitro, 12(4), 365-373.
  • Theranostics Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. (2021). Theranostics, 11(10), 4698-4712.
  • Probing the Interactions of Carboxy-atractyloside and Atractyloside with the Yeast Mitochondrial ADP/ATP Carrier. (2015). PLoS One, 10(11), e0142186.
  • The Significance of Carboxyatractyloside in Biochemical Research and Drug Discovery. (2026). Journal of Cellular Biology, 145(2), 234-245.
  • Human adenine nucleotide translocase (ANT) highthroughput screening... (2016). ResearchGate. Retrieved from [Link]

  • ATP Cell Viability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. (2019). Bio-protocol, 9(1), e3128.
  • ATPase Inhibitor Based Luciferase Assay for Prolonged and Enhanced ATP Pool Measurement as an Efficient Fish Freshness Indicator. (2014). Journal of Agricultural and Food Chemistry, 62(22), 5196-5202.
  • JC-1 Mitochondrial Membrane Potential Assay Kit(with JC-1). (n.d.). Elabscience. Retrieved from [Link]

  • Implications of Activating the ANT2/mTOR/PGC-1α Feedback Loop: Insights into Mitochondria-Mediated Injury in Hypoxic Myocardial Cells. (2023). International Journal of Molecular Sciences, 24(21), 15811.
  • Bongkrekic acid. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling and Disposal of Atractyloside Potassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Atractyloside potassium salt is a potent toxicant, a valuable tool in mitochondrial research, and a compound that commands the utmost respect in the laboratory.[1][2] Its specific inhibition of the mitochondrial ADP/ATP translocase provides a powerful method for studying oxidative phosphorylation, yet this same mechanism underlies its extreme toxicity.[1][3] Exposure through ingestion, skin contact, or inhalation can be fatal, primarily through liver and kidney failure.[1][4] This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a direct, procedural workflow to ensure your safety and the integrity of your research.

Understanding the Hazard: The "Why" Behind the Precautions

Atractyloside potassium salt is classified as highly toxic.[5][6] It is toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[4][5][6] The causality for this high level of precaution stems from its mechanism of action: it binds to the ADP/ATP translocase on the inner mitochondrial membrane, effectively halting the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP).[1] This cessation of cellular energy currency exchange leads to rapid cell death.[1] Therefore, every procedural step that follows is designed to prevent this molecule from entering your system.

I. Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are non-negotiable when handling Atractyloside potassium salt. The goal is to create a complete barrier between you and the chemical.

PPE ComponentSpecification & Rationale
Eye/Face Protection A combination of a face shield and safety glasses is mandatory.[5] This dual protection is crucial to shield against accidental splashes when preparing solutions and to protect from airborne particles of the powdered form.
Hand Protection Chemical-resistant gloves are essential. Always inspect gloves for any signs of degradation or perforation before use.[5] Double-gloving is a highly recommended practice to provide an additional layer of protection. Use proper glove removal technique (without touching the outer surface of the glove) to avoid skin contact.[5]
Body Protection A fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of contamination, consider a disposable gown or apron made of a suitable chemical-resistant material.[5][7]
Respiratory Protection When handling the powdered form or when there is a risk of aerosol generation, a NIOSH-approved respirator or a self-contained breathing apparatus is necessary.[4] All work with the solid form should be conducted in a certified chemical fume hood to minimize inhalation risk.[8]

II. Operational Plan: A Step-by-Step Workflow

This procedural guide is designed to be a self-validating system for the safe handling of Atractyloside potassium salt, from initial preparation to final disposal.

A. Preparation and Handling
  • Designated Work Area: All work with Atractyloside potassium salt should be conducted in a designated area within a certified chemical fume hood.[8][9] This area should be clearly marked with a warning sign indicating the presence of a highly toxic substance.

  • Pre-Experiment Checklist:

    • Ensure the chemical fume hood is functioning correctly.

    • Have all necessary PPE readily available and properly donned.

    • Prepare a dedicated waste container for Atractyloside potassium salt-contaminated materials.[7]

    • Have a spill kit readily accessible.

  • Handling the Solid Form:

    • To minimize the risk of inhalation, avoid creating dust.[5][7]

    • If possible, use pre-made solutions to avoid handling the powder.[9]

    • When weighing the solid, do so within the chemical fume hood on a disposable weighing paper.

  • Solution Preparation:

    • Atractyloside potassium salt is soluble in water.[3]

    • Add the weighed solid to the solvent slowly and carefully to prevent splashing.

    • Cap the container securely and mix gently.

B. Experimental Procedures
  • Always keep containers of Atractyloside potassium salt tightly closed when not in use.[5][7]

  • Use secondary containment, such as a tray, to transport any solutions containing the compound.

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly before breaks and immediately after handling the product.[5]

C. Accidental Exposure and Spills
  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek immediate medical attention.[4]

  • In case of eye contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.[5]

  • In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[4][5]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]

  • In case of a spill: Evacuate the area. Wearing appropriate PPE, contain the spill and collect the material with an absorbent, non-combustible material. Place the collected material in a sealed container for disposal.[4][7] Do not allow the chemical to enter drains.[6][7]

III. Disposal Plan: Ensuring a Safe Conclusion

Proper disposal is a critical final step in the safe handling of Atractyloside potassium salt.

  • Waste Segregation: All materials contaminated with Atractyloside potassium salt, including gloves, weighing papers, pipette tips, and excess solutions, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5][7]

  • Disposal Protocol:

    • Dispose of contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4]

    • Do not dispose of Atractyloside potassium salt down the drain.[6][7]

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

IV. Visualizing the Workflow

To provide a clear, at-a-glance understanding of the critical steps, the following diagram illustrates the safe handling and disposal workflow for Atractyloside potassium salt.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal & Decontamination cluster_emergency Emergency Procedures prep_start Start: Enter Designated Lab Area don_ppe Don Full PPE (Face Shield, Safety Glasses, Double Gloves, Lab Coat, Respirator if needed) prep_start->don_ppe check_hood Verify Chemical Fume Hood Functionality don_ppe->check_hood prep_waste Prepare Labeled Waste Container check_hood->prep_waste prep_spill Ensure Spill Kit is Accessible prep_waste->prep_spill weigh Weigh Solid in Hood on Disposable Paper prep_spill->weigh Proceed to Handling dissolve Prepare Solution in Hood weigh->dissolve experiment Conduct Experiment in Hood with Secondary Containment dissolve->experiment dispose_waste Place All Contaminated Items in Designated Waste Container experiment->dispose_waste Proceed to Disposal spill Spill Occurs experiment->spill exposure Exposure Occurs experiment->exposure decontaminate Decontaminate Work Surfaces dispose_waste->decontaminate doff_ppe Doff PPE Following Proper Procedure decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_process Exit Lab Area wash_hands->end_process End of Process spill_response Follow Spill Protocol spill->spill_response exposure_response Follow Exposure Protocol exposure->exposure_response seek_medical Seek Immediate Medical Attention exposure_response->seek_medical

Caption: Safe Handling Workflow for Atractyloside Potassium Salt

By adhering to these rigorous safety protocols, you can confidently and safely utilize Atractyloside potassium salt in your research, unlocking its potential while mitigating its inherent risks.

References

  • Wikipedia. Atractyloside. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Vanderbilt University Medical Center. Safety in the Chemical Laboratory. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.